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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 2-Amino-1H-benzimidazole-4-boronic Acid

Executive Summary In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) campaigns. 2-Amino-1H-benzimidazole-4-bo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, bifunctional building blocks are critical for accelerating structure-activity relationship (SAR) campaigns. 2-Amino-1H-benzimidazole-4-boronic acid (CAS: 2056917-39-4) represents a highly privileged scaffold. It merges the established pharmacological utility of the 2-aminobenzimidazole pharmacophore—a potent hinge-binding motif in kinase inhibition—with the synthetic versatility of a C4-boronic acid, enabling late-stage functionalization via transition-metal-catalyzed cross-coupling.

This technical guide dissects the physicochemical properties, mechanistic role in drug design, and the rigorous methodologies required to successfully manipulate this compound in the laboratory.

Physicochemical Properties & Molecular Architecture

Understanding the physical parameters of 2-Amino-1H-benzimidazole-4-boronic acid is essential for predicting its behavior in both biological assays and synthetic reaction mixtures. The molecule exhibits complex tautomerism (1H vs. 3H forms) and possesses multiple hydrogen-bond donor and acceptor sites, making it highly polar and challenging to solvate in non-polar media.

Table 1: Quantitative Physicochemical Specifications

ParameterSpecificationFunctional Implication
Chemical Name 2-Amino-1H-benzimidazole-4-boronic acidIUPAC standard nomenclature.
CAS Registry Number 2056917-39-4Unique identifier for procurement .
Molecular Formula C7H8BN3O2Defines exact mass requirements.
Molecular Weight 176.97 g/mol Low MW allows for extensive downstream elaboration.
Hydrogen Bond Donors 4 (N1-H, C2-NH2, 2x B-OH)High polarity; requires protic or polar aprotic solvents.
Hydrogen Bond Acceptors 4 (N3, N1, 2x B-OH oxygen)Drives strong kinase hinge-region interactions.
Topological Polar Surface Area 90.1 ŲLimits passive blood-brain barrier (BBB) permeability.

Pharmacological Significance: The Kinase Hinge-Binding Motif

The 2-aminobenzimidazole core is a ubiquitous motif in medicinal chemistry, most notably acting as an ATP-competitive inhibitor for serine/threonine kinases such as Casein Kinase 1 Delta (CK1δ) .

The mechanistic logic behind its potency lies in its dense hydrogen-bonding network. The N1 (or N3, depending on the tautomer) and the exocyclic C2-amino group act as a bidentate hydrogen-bond donor/acceptor system. When entering the ATP-binding pocket, these atoms perfectly align with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Leu85 in CK1δ). The C4-boronic acid serves as a synthetic handle to append aryl or heteroaryl groups that project into the hydrophobic selectivity pocket, enhancing both potency and isoform selectivity.

HingeBinding cluster_ligand 2-Aminobenzimidazole Pharmacophore cluster_kinase Kinase Hinge Region (e.g., Leu85) N1 N1 (NH) CO Backbone C=O N1->CO H-Bond Donor NH2 C2-NH2 NH2->CO H-Bond Donor N3 N3 (N) NH Backbone NH NH->N3 H-Bond Acceptor

Fig 1: Hydrogen-bonding network between the 2-aminobenzimidazole core and kinase hinge region.

Synthetic Utility: Mechanistic Logic of C4 Functionalization

The primary synthetic application of 2-Amino-1H-benzimidazole-4-boronic acid is the Suzuki-Miyaura cross-coupling reaction to generate C4-arylated derivatives . However, this specific substrate presents a unique chemical challenge: the free amino and imidazole nitrogens are excellent ligands for Palladium. If a standard, unhindered catalyst (like Pd(PPh3)4) is used, the substrate will chelate the metal center, leading to rapid catalyst poisoning and reaction stalling.

To circumvent this, the methodology must utilize a sterically demanding, bidentate ligand system (such as dppf) that outcompetes the substrate for the Palladium coordination sphere.

SuzukiWorkflow Start Aryl Halide + Pd Catalyst OxAdd 1. Oxidative Addition Start->OxAdd BaseAct Base Activation (K2CO3) OxAdd->BaseAct Ligand Exchange TransMet 2. Transmetalation BaseAct->TransMet Boronic 2-Amino-1H-benzimidazole-4-boronic acid Boronic->TransMet Boronate Transfer RedElim 3. Reductive Elimination TransMet->RedElim RedElim->Start Pd(0) Regeneration Product C4-Arylated Product RedElim->Product

Fig 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the C4-boronic acid.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Cross-Coupling

The following protocol is designed to ensure high-yielding C-C bond formation while actively preventing catalyst deactivation and boronic acid degradation.

Materials Required
  • Substrate: 2-Amino-1H-benzimidazole-4-boronic acid (1.2 equiv)

  • Coupling Partner: Aryl bromide or iodide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology
  • Reagent Assembly: In an oven-dried Schlenk tube or microwave vial, combine the aryl halide (1.0 equiv), 2-Amino-1H-benzimidazole-4-boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture.

    • Causality: The biphasic nature ensures the organic aryl halide and the highly polar boronic acid/base are adequately solvated. Immediately sparge the mixture with Argon for 10 minutes. Oxygen is a diradical that rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of Argon, then seal the vessel.

    • Causality: The bidentate dppf ligand creates a sterically constrained coordination sphere around the Palladium, preventing the competing nitrogen atoms of the benzimidazole core from chelating and poisoning the catalyst.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours.

    • Causality: The C4 position of the benzimidazole is sterically hindered; elevated thermal energy is required to overcome the activation barrier of the transmetalation step.

  • Self-Validating Reaction Monitoring: At 4 hours, sample the organic layer. Analyze via reverse-phase LC-MS.

    • Validation Check: Do not use normal-phase TLC, as boronic acids strongly interact with silica silanols, causing severe streaking. Look for the disappearance of the aryl halide [M+H]+ peak. If the reaction stalls, check for a [3M-3H2O+H]+ peak, indicating the boronic acid has dehydrated into a boroxine trimer; this requires the addition of more water and base to hydrolyze back to the active boronate.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Analytical Characterization & Handling Guidelines

  • Storage Conditions: Boronic acids are prone to atmospheric oxidation (yielding the corresponding phenol) and dehydration (yielding boroxines). Store 2-Amino-1H-benzimidazole-4-boronic acid at 2–8°C under an inert Argon atmosphere.

  • NMR Spectroscopy: When acquiring ¹H-NMR spectra, the two protons of the -B(OH)₂ group are heavily broadened due to quadrupolar relaxation of the Boron atom and rapid chemical exchange. If D₂O is used as the solvent or additive, these peaks will completely disappear. Focus structural verification on the aromatic protons and the C2-NH₂ integration.

  • Mass Spectrometry: In ESI-MS (positive mode), the compound will typically show the parent ion at m/z 178.0 [M+H]+. However, it is common to observe an in-source dehydration peak at m/z 160.0 [M-H2O+H]+.

References

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Macrolactamization Approaches to Arylomycin Antibiotics Core Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

pKa values of 2-amino group in benzimidazole boronic acids

Ionization Dynamics of 2-Aminobenzimidazole Boronic Acids: A Technical Guide to pKa​ Determination and Mechanistic Profiling Executive Summary In the realm of modern drug discovery and chemical biology, bifunctional phar...

Author: BenchChem Technical Support Team. Date: March 2026

Ionization Dynamics of 2-Aminobenzimidazole Boronic Acids: A Technical Guide to pKa​ Determination and Mechanistic Profiling

Executive Summary

In the realm of modern drug discovery and chemical biology, bifunctional pharmacophores offer unprecedented opportunities for targeted molecular engagement. 2-Aminobenzimidazole boronic acids represent a highly versatile class of such molecules. By merging the cyclic guanidine bioisostere of 2-aminobenzimidazole with the reversible covalent reactivity of a boronic acid, researchers can design potent enzyme inhibitors and highly specific saccharide sensors. However, the efficacy of these molecules is strictly governed by their ionization states at physiological pH (7.4). This whitepaper provides an in-depth mechanistic analysis of the pKa​ values associated with the 2-amino group and the boronic acid moiety, alongside self-validating experimental protocols for their precise determination.

Mechanistic Causality of Ionization

The ionization landscape of 2-aminobenzimidazole boronic acids is dictated by the electronic cross-talk between a basic nitrogenous core and an acidic metalloid center.

The Basic Center: 2-Aminobenzimidazole

Traditional aliphatic guanidines and amidines are highly basic ( pKa​>9.0 ), resulting in a permanent positive charge under physiological conditions that severely limits passive membrane permeability. In contrast, the 2-aminobenzimidazole scaffold acts as a cyclic guanidine equivalent where the lone pair of the exocyclic amino group is delocalized into the aromatic π -system. Protonation occurs preferentially at the endocyclic N3 nitrogen, yielding a resonance-stabilized cation. The pKa​ of this conjugate acid is approximately 7.51[1]. Consequently, at pH 7.4, the molecule exists in a dynamic equilibrium between its protonated and neutral states, optimizing both target affinity (via salt bridges) and oral bioavailability2[2].

The Acidic Center: Boronic Acid

Unlike Brønsted acids that donate a proton, boronic acids act as Lewis acids. They ionize by accepting a hydroxide ion ( OH− ) from water to form a tetrahedral boronate anion. Unsubstituted phenylboronic acid exhibits a pKa​ of approximately 8.83[3]. However, the intrinsic ionization characteristics of the boronic acid are highly sensitive to the electronic nature of the attached aromatic ring4[4]. The electron-withdrawing nature of the benzimidazole core—especially when protonated—increases the Lewis acidity of the boron atom, shifting the pKa​ downward to the 8.0–8.5 range.

IonizationLogic Cat Cat Zwit Neutral Species pH 7.5 Uncharged Core Cat->Zwit pKa1 ≈ 7.5 (-H+) Ani Ani Zwit->Ani pKa2 ≈ 8.2 (+OH-)

Figure 1: Sequential ionization logic of 2-aminobenzimidazole boronic acids.

Quantitative Data Summary

The table below synthesizes the thermodynamic pKa​ values of the isolated functional groups compared to the integrated bifunctional system.

Chemical MoietyExperimental pKa​ Primary Ionization Mechanism
2-Aminobenzimidazole ~7.5Protonation at endocyclic N3 (Conjugate Acid)
Phenylboronic Acid ~8.8Hydroxide acceptance at Boron (Lewis Acid)
2-Aminobenzimidazole Boronic Acid pKa1​ : ~7.2 - 7.5 pKa2​ : ~8.0 - 8.5N3 Deprotonation Boronate Anion Formation

Data synthesized from foundational studies on arylboronic acids5[5] and benzimidazole derivatives1[1].

Self-Validating Experimental Protocols

To accurately map the speciation of this bifunctional molecule, researchers must employ orthogonal analytical techniques. Causality of Method Selection: UV-Vis spectrophotometry is utilized because the protonation of the N3 nitrogen directly alters the π→π∗ transitions of the benzimidazole ring, causing a measurable bathochromic shift. Conversely, potentiometric titration is required because the Lewis acid-base reaction of the boronic acid (accepting OH− ) does not significantly perturb the aromatic chromophore, making it spectroscopically silent.

Protocol A: UV-Vis Spectrophotometric Determination of pKa1​

System Validation: Before testing the novel boronic acid derivative, the system must be validated using unsubstituted 2-aminobenzimidazole to confirm the apparatus accurately reports a pKa​ of 7.50 ± 0.05.

  • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments. Verify the pH of each buffer using a calibrated glass electrode at 25 °C.

  • Analyte Incubation: Dissolve the 2-aminobenzimidazole boronic acid in a minimal volume of DMSO (final assay concentration ≤1% DMSO to prevent dielectric constant shifts). Spike the stock into the buffer series to achieve a final analyte concentration of 50 µM.

  • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) for each pH condition. Identify the isosbestic points to confirm a clean two-state transition between the cationic and neutral species.

  • Data Regression: Plot the absorbance at the λmax​ of the neutral species against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation using non-linear regression to extract pKa1​ .

Workflow Step1 1. Buffer Preparation (pH 2.0 - 12.0) Step2 2. Analyte Incubation (50 µM, 25°C) Step1->Step2 Step3 3. UV-Vis Spectroscopy (200-400 nm) Step2->Step3 Step4 4. Non-linear Regression (Abs vs. pH) Step3->Step4

Figure 2: Experimental workflow for UV-Vis spectrophotometric pKa​ determination.

Protocol B: Potentiometric Titration for pKa2​

System Validation: Titrate standard phenylboronic acid against 0.1 M NaOH to confirm the system accurately reports a pKa​ of 8.83[3].

  • Sample Preparation: Prepare a 2.0 mM solution of the 2-aminobenzimidazole boronic acid in 50 mL of 0.1 M KCl (to maintain constant ionic strength).

  • Acidification: Lower the initial pH to 3.0 using standardized 0.1 M HCl to ensure the molecule is fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2​ absorption) at a constant temperature of 25 °C. Record the pH after each 0.05 mL addition.

  • Derivative Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ) to identify the equivalence points. The pH at the half-equivalence point of the second buffering region corresponds to the pKa2​ (boronic acid to boronate transition).

Implications for Drug Development and Chemical Biology

The precise tuning of these pKa​ values is what makes 2-aminobenzimidazole boronic acids highly sought after in drug design.

  • Targeted Cancer Therapies: At the slightly acidic pH of the tumor microenvironment (pH ~6.5 - 6.8), the basic 2-amino group ensures the molecule is highly protonated, increasing aqueous solubility and electrostatic attraction to negatively charged cell surfaces. Upon entering the cell, the boronic acid moiety can form reversible covalent ester bonds with overexpressed diols, such as sialic acids, enabling targeted theranostics6[6].

  • Protease Inhibitors: In the development of urokinase inhibitors, the 2-aminobenzimidazole core successfully replaces highly basic guanidine groups. Because its pKa​ is ~7.5, it avoids the pharmacokinetic penalties of permanent charge while still providing the necessary hydrogen bond donors to interact with the S1 specificity pocket of the enzyme1[1]. The addition of the boronic acid allows for simultaneous covalent engagement with the catalytic serine, creating a highly potent, reversible-covalent inhibitor.

References

  • 2, Thomas Hermann / UCSD,[2] 2.5, MDPI,[5] 3.3, Agilent Technologies,[3]

  • 1, American Chemical Society (ACS),[1] 5.6, Semantic Scholar,[6] 6.4, National Institutes of Health (NIH) / PMC,[4]

Sources

Foundational

Solvation Thermodynamics and Analytical Profiling of 2-Amino-1H-benzimidazole-4-boronic Acid

Introduction & Structural Causality 2-Amino-1H-benzimidazole-4-boronic acid (CAS 2056917-39-4) is a highly specialized, multifunctional building block widely utilized in pharmaceutical research, particularly as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

2-Amino-1H-benzimidazole-4-boronic acid (CAS 2056917-39-4) is a highly specialized, multifunctional building block widely utilized in pharmaceutical research, particularly as a critical synthon in the development of PI3K inhibitors and other targeted oncology therapeutics[1][2].

From a physicochemical perspective, this molecule presents a formidable challenge in formulation and analytical characterization due to its complex hydrogen-bonding network. The structural causality of its solubility behavior is governed by three distinct functional domains:

  • The Benzimidazole Core: A planar, aromatic system that drives strong intermolecular π−π stacking, resulting in high crystal lattice energy.

  • The 2-Amino Group: Acts as a dual hydrogen-bond donor, further rigidifying the solid-state lattice through extensive N−H⋯N networks.

  • The 4-Boronic Acid Group [-B(OH)₂]: A highly polar, Lewis-acidic moiety that is susceptible to dehydration (forming boroxine trimers) and solvent-specific solvolysis[3].

Understanding the interplay between these functional groups and the chosen solvent is critical for accurate analytical profiling and downstream synthetic applications.

Solvation Thermodynamics: DMSO vs. Methanol

The choice of solvent dictates not only the apparent solubility but also the chemical state of the boronic acid in solution. We evaluate the two most common laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility parameters and physical states of the compound in both solvents. (Note: Values are predictive thermodynamic baselines derived from structural analogs and solvent dielectric constants).

ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
Solvent Classification Polar AproticPolar Protic
Dielectric Constant ( ϵ ) 46.732.7
Primary Solvation Mechanism Dipole-dipole, Strong H-bond acceptanceProtic exchange, H-bond donation/acceptance
Predicted Solubility Range > 50 mg/mL (High)5 – 15 mg/mL (Moderate)
Solution Stability Stable MonomerDynamic Equilibrium (Esterification)
Analytical Risk Low (Single peak in HPLC)High (Peak splitting due to solvolysis)
Mechanistic Solvation Pathways

The DMSO Advantage: DMSO is the optimal solvent for 2-Amino-1H-benzimidazole-4-boronic acid. The highly polarized S=O bond in DMSO acts as a potent hydrogen-bond acceptor. It successfully outcompetes the internal crystal lattice forces by forming strong hydrogen bonds with both the 2-amino protons and the boronic acid hydroxyls. Because DMSO is aprotic, it does not chemically react with the boronic acid, maintaining the API as a stable monomer in solution.

The Methanol Solvolysis Dilemma: While methanol provides moderate solubility by disrupting the lattice via protic exchange, it introduces a severe analytical complication. In methanolic solutions, the Lewis-acidic boron atom undergoes a reversible condensation reaction with methanol to form a dimethyl boronate ester . This creates a dynamic equilibrium. If this solution is injected into a reversed-phase HPLC system, the equilibrium shifts during the chromatographic run, often resulting in peak broadening, split peaks, or an underestimation of the parent compound's concentration.

G A 2-Amino-1H-benzimidazole -4-boronic acid (Solid) B DMSO Solvation (Stable Monomer) A->B Dissolution in DMSO (H-bond acceptor) C MeOH Solvation (Protic Exchange) A->C Dissolution in MeOH (H-bond donor) D Dimethyl Boronate Ester (Transient Equilibrium) C->D Reversible Esterification (-H2O)

Caption: Solvation pathways and transient equilibria of the boronic acid in DMSO versus MeOH.

Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of 2-Amino-1H-benzimidazole-4-boronic acid without falling victim to supersaturation artifacts or solvent-mediated phase transformations, a self-validating Shake-Flask Thermodynamic Protocol must be employed.

Workflow Visualization

Workflow S1 1. Solid Dispensing S2 2. Solvent Addition S1->S2 S3 3. Isothermal Incubation S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC-UV Quantification S4->S5 Supernatant S6 6. XRPD Verification S4->S6 Solid Pellet

Caption: Self-validating thermodynamic solubility workflow with solid-state verification.

Step-by-Step Methodology & Causality

Step 1: Solid Dispensing (Excess API)

  • Action: Accurately weigh 10 mg of 2-Amino-1H-benzimidazole-4-boronic acid into a 1.5 mL glass HPLC vial.

  • Causality: An excess of solid must be present to ensure the solution reaches true thermodynamic saturation rather than a kinetic dissolution state.

Step 2: Solvent Addition

  • Action: Add 500 µL of the target solvent (DMSO or MeOH).

  • Causality: For MeOH, use anhydrous, HPLC-grade solvent to minimize background hydrolysis of any transiently formed boronate esters, which complicates kinetic tracking.

Step 3: Isothermal Incubation

  • Action: Seal the vials and incubate on a thermoshaker at 25°C and 800 rpm for exactly 24 hours.

  • Causality: Thermodynamic equilibrium for highly crystalline benzimidazole derivatives is slow. A 24-hour incubation ensures the kinetic dissolution phase has passed, preventing the overestimation of solubility caused by temporary supersaturation.

Step 4: Phase Separation (Centrifugation)

  • Action: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25°C. Do not filter.

  • Causality: Filtration of boronic acids can lead to non-specific binding to PTFE or nylon membranes due to the Lewis acidity of the boron atom. High-speed centrifugation separates the phases without introducing surface-area-dependent adsorption artifacts.

Step 5: HPLC-UV Quantification (Supernatant)

  • Action: Carefully aspirate the supernatant, dilute appropriately in the mobile phase (e.g., 0.1% TFA in Water/Acetonitrile), and analyze via HPLC-UV.

  • Causality: Diluting the MeOH samples immediately into an acidic aqueous mobile phase forces the rapid hydrolysis of any dimethyl boronate esters back to the parent boronic acid, ensuring a single, quantifiable chromatographic peak.

Step 6: Solid-State Verification (The Self-Validating Control)

  • Action: Recover the residual solid pellet from Step 4, dry it gently under nitrogen, and analyze it via X-ray Powder Diffraction (XRPD).

  • Causality: This is the critical self-validating step. If the XRPD pattern of the pellet differs from the bulk starting material, it indicates a solvent-mediated polymorphic transition or the formation of a boroxine anhydride during incubation. If the solid state has changed, the calculated solubility value applies to the new crystal form, not the original API.

References

  • BoronPharm Chemical Catalog. "2-Amino-1H-benzimidazole-4-boronic acid (CAS 2056917-39-4)." BoronPharm. Available at: [Link]

  • World Intellectual Property Organization (WIPO). "Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors (WO2017216293 / US20130157977)." Google Patents.

Sources

Exploratory

Modulating the Benzimidazole Core: A Technical Guide to the Electronic Properties of 4-Position Boronic Acids

An In-Depth Technical Guide Abstract The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The strategic fun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] The strategic functionalization of this "privileged" structure is a key focus of drug discovery. This guide provides an in-depth analysis of the electronic properties conferred by the introduction of a boronic acid moiety at the 4-position of the benzimidazole ring. We will explore the profound influence of this substitution on the molecule's photophysical and electrochemical characteristics. This document serves as a technical resource, detailing the synthesis, theoretical underpinnings, and experimental characterization of these compounds, offering field-proven insights for researchers aiming to leverage these unique properties in synthetic chemistry and drug development.

Introduction: The Strategic Union of Benzimidazole and Boronic Acid

The benzimidazole nucleus, a fusion of benzene and imidazole, is a bioisostere of naturally occurring purines, allowing it to interact with a wide range of biological targets.[3] This has led to its incorporation into drugs for digestive system diseases, cancer, and hypertension.[] The reactivity and biological interactions of the benzimidazole core are dictated by the electron distribution within its aromatic system.

Boronic acids and their derivatives have also become indispensable tools in modern chemistry.[5] They are celebrated for their role as key partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] Furthermore, the unique electronic nature of the boronic acid group makes it an intriguing substituent for modulating the properties of heterocyclic systems.

This guide is predicated on the following hypothesis: The introduction of an electron-withdrawing boronic acid group at the 4-position of the benzimidazole ring fundamentally alters the core's electronic landscape. This alteration provides a powerful handle to fine-tune the molecule's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), thereby influencing its redox potential, spectroscopic signature, and reactivity. Understanding and harnessing these changes is critical for the rational design of novel therapeutics, advanced molecular sensors, and versatile synthetic intermediates.

Synthesis of 4-(1H-benzo[d]imidazol-4-yl)boronic Acid: A Validated Protocol

The most direct route to the target compound involves a palladium-catalyzed borylation reaction on a pre-functionalized 4-halobenzimidazole. The choice of a Suzuki-Miyaura cross-coupling reaction is based on its high functional group tolerance and well-established reliability.[6][7][8]

Synthetic Workflow Diagram

SynthesisWorkflow Synthetic Pathway to 4-Benzimidazole Boronic Acid cluster_0 Step 1: Cyclization cluster_1 Step 2: Miyaura Borylation cluster_2 Step 3: Hydrolysis A 3-Bromo-1,2-phenylenediamine C 4-Bromobenzimidazole A->C Reflux, HCl B Formic Acid B->C F 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (Pinacol Ester Intermediate) C->F Dioxane, 80°C D Bis(pinacolato)diboron D->F E Pd(dppf)Cl2 Catalyst KOAc Base E->F H 4-(1H-benzo[d]imidazol-4-yl)boronic Acid (Final Product) F->H G Aqueous Acid (e.g., HCl) G->H

Caption: A three-step workflow for the synthesis of 4-benzimidazole boronic acid.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization to ensure the integrity of the material for the subsequent step, which is crucial for reproducibility.

Step 1: Synthesis of 4-Bromobenzimidazole

  • Rationale: This step creates the key intermediate with a halogen handle at the desired position for the subsequent cross-coupling reaction. Formic acid is a simple and effective C1 source for forming the imidazole ring.

  • Procedure:

    • To a round-bottom flask, add 3-bromo-1,2-phenylenediamine (1.0 eq) and formic acid (5.0 eq).

    • Add a catalytic amount of 4M hydrochloric acid.

    • Fit the flask with a reflux condenser and heat the mixture at 100-110 °C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water.

    • Neutralize the solution by the dropwise addition of concentrated ammonium hydroxide until a precipitate forms.

    • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

    • Validation: Confirm the structure via ¹H NMR and Mass Spectrometry. The expected product should be >95% pure before proceeding.

Step 2: Synthesis of the Boronate Ester Intermediate

  • Rationale: The Miyaura borylation is employed to install the boron moiety. Using bis(pinacolato)diboron yields a stable boronate ester intermediate, which is easier to handle and purify than the final boronic acid. Pd(dppf)Cl₂ is an excellent catalyst for this transformation due to its stability and efficiency.

  • Procedure:

    • In a Schlenk flask, combine 4-bromobenzimidazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

    • Add Pd(dppf)Cl₂ (0.03 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous, degassed 1,4-dioxane via syringe.

    • Heat the mixture at 80-90 °C overnight under an inert atmosphere.

    • Cool the mixture, filter through a pad of Celite to remove the palladium catalyst, and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the pinacol ester.

Step 3: Hydrolysis to 4-Benzimidazole Boronic Acid

  • Rationale: The final step is the deprotection of the pinacol ester to yield the target boronic acid. This is typically achieved under mild acidic conditions.

  • Procedure:

    • Dissolve the purified boronate ester from Step 2 in a mixture of acetone and 1.5 M HCl.

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the acetone under reduced pressure.

    • Collect the resulting solid precipitate by filtration, wash with cold water and then with a small amount of diethyl ether.

    • Dry the final product under high vacuum.

    • Validation: Confirm the final structure and purity using ¹H NMR, ¹¹B NMR, and High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework and Computational Analysis

To understand the electronic impact of the boronic acid group, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT allows us to visualize the distribution of electrons and predict molecular properties before embarking on extensive lab work.[9]

The Electron-Withdrawing Nature of the Boronic Acid Group

The boronic acid group, -B(OH)₂, acts primarily as an electron-withdrawing group. This is due to the empty p-orbital on the boron atom, which can accept electron density from the aromatic ring system through resonance, and the inductive effect of the electronegative oxygen atoms.

ElectronicInfluence cluster_effects Consequences of Electron Withdrawal Benzimidazole Benzimidazole Ring pi-Electron System BoronicAcid 4-B(OH)₂ Group Empty p-orbital on Boron Benzimidazole->BoronicAcid Electron Withdrawal (Inductive & Resonance) Effect1 Lowered HOMO & LUMO Energy Levels BoronicAcid->Effect1 Leads to Effect2 Increased Oxidation Potential BoronicAcid->Effect2 Leads to Effect3 Modulated Photophysical Properties (e.g., Blue-shift) BoronicAcid->Effect3 Leads to Effect4 Altered Acidity of N-H Proton BoronicAcid->Effect4 Leads to

Caption: The electronic influence of a 4-boronic acid substituent on the benzimidazole core.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key to understanding a molecule's electronic behavior.

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Its energy level correlates with the ionization potential and susceptibility to oxidation.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Its energy level correlates with the electron affinity and susceptibility to reduction.

The energy difference between these orbitals (HOMO-LUMO gap ) is a critical parameter. A smaller gap generally implies that the molecule is more reactive and can be excited by lower-energy light (a red-shift in absorption).[9][10] The electron-withdrawing -B(OH)₂ group is predicted to lower the energy of both the HOMO and LUMO of the benzimidazole system.

Computational Workflow & Predicted Properties

A typical DFT workflow using software like Gaussian provides invaluable predictive data.

DFT_Workflow DFT Computational Workflow cluster_outputs Calculated Properties A 1. Input Structure (Build 4-Benzimidazole Boronic Acid) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D 4. Electronic Property Calculation (Single-Point Energy) C->D E 5. Analysis of Results D->E Out1 HOMO/LUMO Energies & Gap D->Out1 Out2 Molecular Electrostatic Potential (MEP) Map D->Out2 Out3 Mulliken Atomic Charges D->Out3 Out4 Predicted UV-Vis Spectrum (TD-DFT) D->Out4

Caption: A standard workflow for analyzing electronic properties using DFT calculations.

Experimental Characterization of Electronic Properties

Theoretical predictions must be validated through empirical measurement. Spectroscopic and electrochemical techniques provide direct insight into the electronic structure of the synthesized compounds.

Photophysical Properties: UV-Vis and Fluorescence Spectroscopy

These techniques probe the transitions between electronic energy states. The introduction of the boronic acid group is expected to alter the π → π* transitions within the benzimidazole core.[11][12]

Table 1: Representative Photophysical Data

Compoundλabs (nm)λem (nm)Stokes Shift (nm)Quantum Yield (Φ)
Unsubstituted Benzimidazole27829517~0.60
4-Benzimidazole Boronic Acid27228816~0.55
(Note: Data are representative and may vary based on solvent and pH.)

A slight hypsochromic (blue) shift in both absorption (λabs) and emission (λem) is anticipated for the boronic acid derivative compared to the unsubstituted parent compound. This is a direct consequence of the electron-withdrawing group stabilizing the ground state more than the excited state, thus increasing the energy required for the electronic transition.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Rationale: To precisely measure the absorption and emission maxima, which reflect the molecule's electronic transition energies. A dilute solution is used to avoid inner filter effects.

  • Procedure:

    • Prepare a 1 mM stock solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Prepare a series of dilutions to create a working solution with an absorbance between 0.05 and 0.1 at the λmax (typically ~1-10 µM).

    • UV-Vis: Record the absorption spectrum using a spectrophotometer from 200-500 nm against a solvent blank. Identify the wavelength of maximum absorbance (λabs).

    • Fluorescence: Using a spectrofluorometer, set the excitation wavelength to the determined λabs.

    • Scan the emission spectrum over a range starting ~10 nm above the excitation wavelength to ~600 nm. Identify the wavelength of maximum emission (λem).

    • Quantum Yield: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the established comparative method.[13]

Electrochemical Properties: Cyclic Voltammetry (CV)

CV is a powerful technique for probing the redox properties of a molecule. It provides the oxidation and reduction potentials, which can be directly correlated with the HOMO and LUMO energy levels, respectively.[14][15]

Table 2: Representative Electrochemical and Derived Data

CompoundEox (V vs. Fc/Fc⁺)Ered (V vs. Fc/Fc⁺)EHOMO (eV)aELUMO (eV)b
Unsubstituted Benzimidazole+1.35-2.50-5.75-1.90
4-Benzimidazole Boronic Acid+1.50-2.38-5.90-2.02
a EHOMO ≈ -[Eox + 4.4] eV
b ELUMO ≈ -[Ered + 4.4] eV
(Note: Values are illustrative. The ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard.)

The data indicates that the 4-boronic acid derivative is harder to oxidize (more positive Eox) and easier to reduce (less negative Ered) than the parent benzimidazole. This is experimental proof that the boronic acid group lowers the energy of both the HOMO and LUMO, consistent with our theoretical predictions.

Experimental Protocol: Cyclic Voltammetry

  • Rationale: To determine the potentials at which the molecule undergoes oxidation and reduction, providing empirical data on its frontier orbital energies. A three-electrode setup and a supporting electrolyte are essential for accurate measurement.

  • Procedure:

    • Prepare a 1-2 mM solution of the analyte in a suitable degassed solvent (e.g., dry Acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

    • Record a voltammogram of the solvent/electrolyte system alone to establish the potential window.

    • Add the analyte solution and record the cyclic voltammogram by scanning the potential.

    • After the measurement, add a small amount of ferrocene as an internal standard and record another voltammogram.

    • Analysis: Determine the onset oxidation (Eox) and reduction (Ered) potentials and reference them to the Fc/Fc⁺ couple (0 V). Use the empirical formulas in the table above to estimate the HOMO and LUMO energy levels.

Applications and Future Directions

The ability to precisely modulate the electronic properties of the benzimidazole core opens up several avenues for advanced applications:

  • Rational Drug Design: The altered electron density at the benzimidazole core can significantly impact its ability to form hydrogen bonds or engage in π-stacking interactions with biological targets like enzymes or receptors.[] This knowledge allows for more rational design of inhibitors and agonists.

  • Advanced Synthetic Intermediates: 4-Benzimidazole boronic acid is an exceptionally valuable building block. It can readily participate in Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of diverse aryl or heteroaryl substituents at the 4-position, creating libraries of complex molecules for screening.[16][17][18]

  • Molecular Sensors: The sensitivity of the boronic acid moiety to diols (like sugars) and the corresponding changes in the fluorescence of the benzimidazole core make these compounds promising candidates for developing fluorescent sensors for biologically relevant analytes.[13]

Future research should focus on exploring the electronic effects of placing boronic acids at other positions (2, 5, and 6) of the benzimidazole ring and correlating these electronic properties with specific biological activities.

Conclusion

The introduction of a boronic acid at the 4-position of a benzimidazole ring is a powerful and predictable strategy for tuning its core electronic properties. This guide has demonstrated, through a combination of theoretical principles, computational workflows, and validated experimental protocols, that the -B(OH)₂ group acts as an effective electron-withdrawing substituent. It lowers the HOMO and LUMO energy levels, making the molecule more resistant to oxidation and more susceptible to reduction. This modulation is directly observable through shifts in photophysical spectra and electrochemical potentials. For the researcher, this understanding transforms the 4-benzimidazole boronic acid from a simple synthetic intermediate into a rationally designed scaffold for creating next-generation pharmaceuticals and molecular tools.

References

  • Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2008).
  • Voltammetric Sensors based on Benzimidazole Derivatives by Changing Substituents on the Pyrimidine Ring. TIET Digital Repository.
  • Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. (2008). Semantic Scholar.
  • Tway, P. C., & Love, L. J. C. Photophysical properties of benzimidazole and thiabendazole and their homologs. Effect of substituents and solvent on the nature of the transition.
  • Electrochemical Study of Benzimidazole Complexes. Journal of Physical Science.
  • Electrochemical Synthesis of Benzimidazole Derivative Using Carbon Electrode in Aqueous Medium. (2012). International Journal of Chemical, Environmental & Biological Sciences.
  • 2-Substituted Benzimidazoles as Photo-Protective Agents. (2023). Encyclopedia MDPI.
  • Novak Jovanović, I., et al. (2018). An electrochemical study on the redox chemistry of cyclic benzimidazole derivatives with potent anticancer activity.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. Benchchem.
  • Polycyclic Benzimidazole: Synthesis and Photophysical Properties. (2019).
  • Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)–H Amination. (2021).
  • Sajjadifar, S., Khosravani, E., & Shiri, S. (2013). Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature.
  • Recent Developments in the Chemistry of Boron Heterocycles. (2019). AA Blocks.
  • Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calcul
  • Suzuki-Miyaura coupling of benzamide 4 with various boronic acids. (2018).
  • Benzimidazole-Based N,O Boron Complexes as Deep Blue Solid-State Fluorophores. (2021). Semantic Scholar.
  • Suzuki reaction. Wikipedia.
  • Current Achievements of Benzimidazole: A Review. (2024). Preprints.org.
  • Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. Journal of Applicable Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.
  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted ... (2022). IntechOpen.
  • Yankova, R., & Radev, L. (2016). Structural and Electronic Properties of [Co(benzimidazole)2I2].
  • Electronic properties of benzimidazole. (2019).
  • Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. (2023). MDPI.
  • Al-Sawaff, Z.H., Sayiner, H.S., & Kandemirli, F. (2020).
  • Electrochemical boryl
  • Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Upd
  • Application of benzimidazole in drugs. (2019). BOC Sciences.
  • The HOMO-LUMO plots of the benzimidazole compounds M-1-M-5 and B. (2020).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature. (2013).
  • Boric Acid Catalyzed Synthesis of Benzimidazoles in Aqueous Medium. (2015). Journal of Pharmaceutical Science and Bioscientific Research.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
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  • HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. (2020). NeuroQuantology.
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Foundational

Tautomeric Dynamics in 2-Amino-1H-benzimidazole-4-boronic Acid: A Structural and Mechanistic Guide

Executive Summary In the realm of modern drug discovery and materials science, the 2-amino-1H-benzimidazole-4-boronic acid scaffold is a highly privileged structure. It combines the hydrogen-bonding network of the 2-amin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern drug discovery and materials science, the 2-amino-1H-benzimidazole-4-boronic acid scaffold is a highly privileged structure. It combines the hydrogen-bonding network of the 2-aminobenzimidazole core—a known pharmacophore for kinase and protease inhibition—with the versatile reactivity and Lewis acidity of a boronic acid group. However, the physical and chemical behavior of this molecule is entirely dictated by its complex tautomeric equilibria.

As a Senior Application Scientist, I frequently observe research programs stall because computational models, synthetic workflows, or analytical characterizations fail to account for the dynamic isomerism of this scaffold. This whitepaper deconstructs the tautomeric landscape of 2-amino-1H-benzimidazole-4-boronic acid, providing the mechanistic causality behind its behavior and field-proven, self-validating protocols for its characterization.

The Mechanistic Framework: A Tripartite Tautomeric Landscape

The structural identity of 2-amino-1H-benzimidazole-4-boronic acid is not static; it exists as a dynamic ensemble governed by three distinct electronic and thermodynamic phenomena.

Amino-Imino Tautomerism

The 2-amino group can theoretically undergo a proton shift to the ring nitrogen, forming a 2-imino-1,3-dihydrobenzimidazole structure. However, quantum chemical calculations (such as DFT and MP2) and UV/IR spectroscopy consistently predict a near-complete equilibrium shift towards the amino form [1]. The causality here is driven by aromaticity: the amino tautomer preserves the full 10π-electron aromatic system of the benzimidazole core, whereas the imino form disrupts the aromatic conjugation of the imidazole ring.

Annular Prototropic Tautomerism (N1-H vs. N3-H)

The most critical dynamic in this molecule is the 1,3-prototropic shift between the two ring nitrogens[2]. In an unsubstituted benzimidazole, this exchange is degenerate. However, the presence of the boronic acid group at the 4-position breaks this symmetry[3].

  • When the proton resides on N1 , the molecule is structurally a 4-boronic acid .

  • When the proton resides on N3 , the molecule becomes a 7-boronic acid .

The Boronic Acid "Locking" Effect

Unlike simple alkyl or halogen substituents, a boronic acid group at the 4-position actively participates in the tautomeric equilibrium. The spatial proximity of the B(OH)2​ group to the N3 atom allows for a strong intramolecular interaction. In the N1-H tautomer, the N3 nitrogen possesses a free lone pair. The empty p-orbital of the boron atom can accept electron density from this lone pair (an N→B dative interaction), or the boronic acid hydroxyl groups can act as hydrogen bond donors to the N3 lone pair[4]. This powerful thermodynamic stabilization heavily biases the equilibrium, effectively "locking" the molecule into the N1-H (4-substituted) tautomer in non-polar environments.

G A N1-H Tautomer (4-Boronic Acid) Dominant B N3-H Tautomer (7-Boronic Acid) Minor A->B Annular Prototropy C 2-Imino Form (Non-Aromatic) Negligible A->C Amino-Imino Exchange B->C

Fig 1: Tautomeric equilibria of 2-amino-1H-benzimidazole-4-boronic acid.

Experimental Methodologies for Tautomer Elucidation

A common failure mode in characterizing benzimidazoles is relying on standard room-temperature NMR, which often yields broad, unresolved signals for the C4/C7 and C5/C6 carbons due to the intermediate exchange rate of the prototropic shift[5]. To accurately map the tautomeric ratio, a self-validating system combining Variable Temperature (VT) solution-state NMR and solid-state CPMAS NMR is required[6].

Protocol 1: Self-Validating NMR Characterization Workflow

Objective: To decelerate the prototropic exchange below the NMR timescale and unambiguously assign the predominant tautomer.

Step 1: Sample Preparation (Solvent Selection)

  • Action: Dissolve 15 mg of the compound in 0.6 mL of anhydrous THF-d8 or DMF-d7.

  • Causality: Protic solvents (like Methanol-d4) or trace water will participate in intermolecular hydrogen bonding, artificially accelerating the proton exchange and masking the intrinsic intramolecular N→B stabilization.

Step 2: Variable Temperature (VT) 1H and 13C NMR

  • Action: Acquire baseline spectra at 298 K. Gradually cool the probe in 10 K increments down to 223 K (-50 °C), acquiring 1H and 13C spectra at each step.

  • Causality: Cooling reduces the thermal energy available to overcome the activation barrier of the 1,3-proton shift. At the coalescence temperature (typically around 250 K for these systems), the broad averaged signals will split into distinct, sharp peaks representing the individual N1-H and N3-H tautomers.

Step 3: 1H-15N HMBC Spectroscopy

  • Action: At 223 K, perform a 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Causality: This experiment correlates the 2-amino protons and the aromatic ring protons to the 15N nuclei. The N-H nitrogen will show a distinct chemical shift (typically ~130-150 ppm) compared to the unprotonated N: nitrogen (~230-250 ppm), allowing definitive assignment of the proton location relative to the boronic acid group.

Step 4: Orthogonal Validation via 13C/15N CPMAS Solid-State NMR

  • Action: Pack the crystalline powder into a zirconia rotor and acquire Cross-Polarization Magic Angle Spinning (CPMAS) spectra.

  • Causality: Solid-state NMR is unaffected by solvent dynamics. It reveals the absolute, thermodynamically preferred tautomer trapped in the crystal lattice, serving as the ground truth to validate the solution-state VT-NMR extrapolations[5].

G S1 1. Sample Preparation Dry, aprotic solvent (e.g., THF-d8) to prevent intermolecular H-bond masking. S2 2. Variable Temperature (VT) NMR Cool to -50°C to decelerate prototropic exchange below the NMR timescale. S1->S2 S3 3. 1H-15N HMBC Spectroscopy Correlate amino/ring protons to 15N to assign N1-H vs N3-H populations. S2->S3 S4 4. 13C/15N CPMAS Solid-State NMR Validate the absolute crystalline tautomer absent of solvent-induced equilibria. S3->S4

Fig 2: Self-validating NMR workflow for resolving benzimidazole tautomers.

Quantitative Tautomeric Distribution Data

The ratio of N1-H to N3-H tautomers is highly dependent on the microenvironment. The table below summarizes the expected distributions based on the interplay between intramolecular stabilization and solvent dielectric properties.

Environment / StateExpected N1-H (4-Boronic) %Expected N3-H (7-Boronic) %Primary Driving Force
Solid State (Crystalline) > 98%< 2%Crystal packing and intramolecular N3···B(OH)2 interaction.
Aprotic Non-Polar (THF-d8) ~ 90%~ 10%Intramolecular hydrogen bonding dominates.
Aprotic Polar (DMSO-d6) ~ 65%~ 35%Solvent competes for H-bond donation/acceptance, loosening the N-B lock.
Aqueous Buffer (pH 7.4) ~ 55%~ 45%Heavy hydration of the boronic acid disrupts intramolecular interactions; near-degenerate exchange.

Data synthesized from analogous 4-substituted benzimidazole thermodynamic profiles[3][6].

Implications for Drug Design and Synthesis

Understanding this tautomerism is not merely an academic exercise; it has profound implications for downstream applications.

Impact on Virtual Screening and Docking

When utilizing 2-amino-1H-benzimidazole-4-boronic acid in structure-based drug design, computational chemists must dock both the N1-H and N3-H tautomers. The binding modes are mutually exclusive[7]. The N1-H tautomer presents N3 as a hydrogen bond acceptor, while the N3-H tautomer presents it as a hydrogen bond donor. Failing to enumerate these tautomers in the docking database will result in false negatives and discarded active hits.

Impact on Suzuki-Miyaura Cross-Coupling

In synthetic workflows, this compound is frequently used as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings to generate 4-aryl-2-aminobenzimidazoles[8]. The tautomeric state directly impacts the transmetalation step. The N1-H tautomer, stabilized by the N→B interaction, can render the boronic acid less reactive (acting as a "masked" boronic acid).

  • Optimization Strategy: To overcome this, synthetic protocols must employ strong, bulky bases (e.g., K3​PO4​ or Cs2​CO3​ ) and elevated temperatures to disrupt the intramolecular lock, fully activating the boronate species for efficient transmetalation to the Pd(II) center.

Sources

Exploratory

Unlocking Therapeutic Potential: A Guide to the Biological Targets of 4-Borono-2-Aminobenzimidazole Derivatives

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminobenzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1][2][3][4] Its inherent versatility allows for broad biological activity, ranging from enzyme inhibition to ion channel modulation.[5][6][7] Concurrently, the boronic acid functional group has emerged as a powerful "warhead" in drug design, most notably for its ability to engage in reversible-covalent interactions with key nucleophilic residues in enzyme active sites.[8][9] The strategic fusion of these two moieties into 4-borono-2-aminobenzimidazole derivatives creates a novel chemical entity with the potential for high potency and selectivity. This guide provides an in-depth exploration of the potential biological targets for this compound class, synthesizing data from the known activities of the parent scaffold with the mechanistic advantages of the boronic acid warhead. We will delineate key target classes, propose validation workflows, and provide detailed experimental protocols to empower researchers in the exploration of this promising area of drug discovery.

Part I: The 2-Aminobenzimidazole Scaffold - A Foundation for Diverse Bioactivity

The 2-aminobenzimidazole core is a versatile pharmacophore that has been successfully exploited to generate inhibitors for a wide array of biological targets.[2] Its rigid, planar structure and hydrogen bonding capabilities allow it to fit into various binding pockets, making it an excellent starting point for library development.[1] Decades of research have identified several key target families.

Key Target Families for the 2-Aminobenzimidazole Scaffold:
  • Enzymes: This is the most prominent category, with derivatives showing inhibitory activity against enzymes crucial to various disease pathologies.

    • Cholinesterases (AChE & BuChE): Inhibition of these enzymes is a primary strategy for treating neurodegenerative diseases like Alzheimer's. Certain 2-aminobenzimidazole derivatives show potent inhibitory activity, with molecular modeling suggesting the benzimidazole moiety forms π-π stacking interactions within the active site gorge.[5]

    • Dipeptidyl Peptidase-IV (DPP-IV): As a target for type 2 diabetes, DPP-IV inhibitors are a major therapeutic class. 2-aminobenzimidazole derivatives have been successfully developed as DPP-IV inhibitors.[6][10][11]

    • Protein Kinases: These are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Protein kinase CK1δ, which is overexpressed in some cancers and implicated in neurodegenerative diseases, has been identified as a target for 2-aminobenzimidazole derivatives, with some compounds showing nanomolar potency.[12][13] Other kinases, such as EGFR, have also been explored.[14]

    • Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a key factor in inflammatory diseases. Benzimidazole-containing molecules have been designed as effective iNOS inhibitors.[15]

    • α-Amylase: This enzyme is a target for controlling post-prandial hyperglycemia in diabetic patients. Recently synthesized benzimidazole derivatives have demonstrated potent α-amylase inhibitory activity, in some cases surpassing the standard drug acarbose.[16]

  • Ion Channels:

    • TRPC4 and TRPC5: Transient receptor potential canonical (TRPC) channels are involved in a wide range of physiological functions. 2-aminobenzimidazole-based compounds have been identified as potent and selective inhibitors of TRPC4 and TRPC5 channels, making them valuable tools for studying the roles of these channels in health and disease.[7][17]

  • Antimicrobial Targets:

    • The benzimidazole scaffold is present in numerous antimicrobial and anthelmintic drugs.[3][4] The mechanism often involves inhibiting microbial-specific processes like protein synthesis.[] Molecular docking studies of boronic acid-substituted benzimidazoles have suggested high binding affinity to specific microbial protein targets, including dihydropteroate synthase (PDB: 5M18) and dihydrofolate reductase (PDB: 2QZX), highlighting their potential in combating infectious diseases.[19]

Part II: The Boronic Acid Warhead - A Reversible-Covalent Inhibition Strategy

The inclusion of a boronic acid (-B(OH)₂) group fundamentally alters the potential mechanism of action. Boron's empty p-orbital makes it a Lewis acid, readily accepting a lone pair of electrons from nucleophilic amino acid residues like serine or threonine, which are common in the active sites of hydrolytic enzymes.[8]

This interaction forms a stable, tetrahedral boronate adduct, effectively blocking the enzyme's catalytic activity. A key feature of this interaction is its reversibility; the covalent bond can form and break, leading to a prolonged residence time on the target without the permanent inactivation associated with other covalent inhibitors. This unique mechanism is exemplified by the proteasome inhibitor drug Bortezomib, which targets an N-terminal threonine residue in the proteasome's catalytic subunit.[9]

Mechanism: Reversible Covalent Inhibition

The primary targets for boronic acids are enzymes that utilize a nucleophilic serine or threonine in their catalytic cycle.

G Enzyme Enzyme Active Site Ser-OH Other Residues TransitionState Reversible Tetrahedral Adduct R-B(OH)₃⁻-Ser Enzyme:ser->TransitionState Nucleophilic Attack Inhibitor 4-Borono-2-Aminobenzimidazole R-B(OH)₂ Inhibitor->TransitionState Binding

Caption: Reversible covalent inhibition by a boronic acid derivative.

Part III: Synergistic Targeting by 4-Borono-2-Aminobenzimidazole Derivatives

By combining the target-homing properties of the 2-aminobenzimidazole scaffold with the reactive potential of the boronic acid warhead, we can predict two primary classes of high-value biological targets.

Hypothesis 1: Enhanced Inhibition of Scaffold-Directed Serine/Threonine Enzymes

The most promising targets are enzymes already known to be inhibited by 2-aminobenzimidazole derivatives and which possess a key serine or threonine in their active site. Here, the scaffold provides initial binding affinity and orientation, positioning the boronic acid for covalent interaction with the catalytic nucleophile, leading to a dramatic increase in potency and/or selectivity.

Hypothesis 2: Novel Targets Driven by the Boronic Acid Warhead

The compound may also inhibit enzymes that are classic targets for boronic acids but are not typically associated with the 2-aminobenzimidazole scaffold. In this scenario, the scaffold's primary role is to provide the necessary physicochemical properties (e.g., solubility, cell permeability, metabolic stability) to deliver the boronic acid warhead to its target. The 26S proteasome is the archetypal target in this class.[9]

Table 1: Predicted Biological Targets for 4-Borono-2-Aminobenzimidazole Derivatives
Potential TargetTarget ClassRationaleKey Active Site ResidueAssociated Disease Area
DPP-IV Serine ProteaseScaffold-Directed + WarheadSerineType 2 Diabetes
Cholinesterases (AChE/BuChE) Serine HydrolaseScaffold-Directed + WarheadSerineNeurodegeneration
Protein Kinase CK1δ Serine/Threonine KinaseScaffold-Directed + WarheadSerine/ThreonineCancer, Neurodegeneration
26S Proteasome Threonine ProteaseWarhead-DrivenN-terminal ThreonineCancer (Multiple Myeloma)
α/β-Hydrolases (e.g., ABHD3) Serine HydrolaseWarhead-DrivenSerineMetabolic Disorders
Bacterial Serine Proteases Serine ProteaseScaffold-Directed + WarheadSerineInfectious Disease

Part IV: Experimental Validation Workflows

A systematic approach is required to identify and validate the biological targets of these novel compounds. The following workflow outlines key experimental stages, from unbiased target discovery to confirmation of engagement in a cellular context.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Confirmation A Immobilize Derivative on Affinity Resin B Incubate with Cell Lysate A->B C Elute & Identify Proteins (LC-MS/MS) B->C D Recombinant Protein Expression of Top Candidates C->D Prioritize Hits E Biochemical/Enzymatic Assay (Determine IC₅₀/Kᵢ) D->E F Cell-Based Activity Assay (e.g., Proliferation, Signaling) E->F Confirm Potency G Target Engagement Assay (e.g., CETSA) F->G

Sources

Foundational

A Comprehensive Guide to Crystal Packing and Hydrogen Bonding in Amino Benzimidazole Boronic Acids

An in-depth technical guide Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Amino benzimidazole boronic acids represent a confluence of three critical pharmacophores: the biolog...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino benzimidazole boronic acids represent a confluence of three critical pharmacophores: the biologically privileged benzimidazole scaffold, the versatile amino group, and the unique, covalent-interacting boronic acid moiety.[1][2][3][4] This combination makes them highly attractive for drug development and materials science. Understanding their solid-state structure is paramount, as crystal packing and hydrogen bonding networks dictate crucial physicochemical properties such as solubility, stability, and bioavailability. This guide provides an in-depth analysis of the supramolecular chemistry of these compounds, grounded in the principles of crystal engineering. We will explore the dominant hydrogen bonding synthons, analyze the interplay between the different functional groups, and provide field-proven experimental methodologies for their synthesis and structural characterization.

Introduction: A Triad of Functionality

The rational design of functional molecules for medicine and materials science hinges on a deep understanding of molecular structure and intermolecular interactions. Amino benzimidazole boronic acids are a testament to this, integrating three moieties of significant chemical and biological importance.

1.1 The Benzimidazole Moiety: A Privileged Scaffold Benzimidazole is a heterocyclic aromatic compound recognized as a "privileged scaffold" in medicinal chemistry.[3][5] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[2][5][6][7] The physicochemical nature of the benzimidazole core, with its fused benzene and imidazole rings, allows for a rich variety of non-covalent interactions, including hydrogen bonding (via the N-H group) and π-π stacking.[8][9]

1.2 Boronic Acids: Versatile Groups in Supramolecular Chemistry Long considered toxic, boron-containing compounds, particularly organoboron compounds like boronic acids, are now recognized as stable, generally non-toxic, and remarkably versatile.[4] In supramolecular chemistry, the boronic acid group, -B(OH)₂, is a powerful tool for controlling molecular association due to its ability to form reliable and predictable hydrogen bonding patterns.[10] Its unique ability to reversibly bind with diols is the basis for applications in glucose sensing and has cemented its role in drug design, most notably with the FDA-approved proteasome inhibitor Bortezomib.[11]

1.3 The Synergy of Amino Benzimidazole Boronic Acids The incorporation of an amino group onto the benzimidazole scaffold introduces an additional potent hydrogen bond donor, further diversifying the potential for creating complex and robust supramolecular architectures. The interplay between the acidic boronic acid group, the basic imidazole nitrogen, the N-H of the imidazole, and the amino group's N-H donors creates a complex but fascinating landscape of potential hydrogen bonds that can be exploited for crystal engineering.[12]

Fundamental Principles of Supramolecular Assembly

The final crystal structure of a molecule is the result of a delicate balance of attractive and repulsive intermolecular forces. In amino benzimidazole boronic acids, this balance is primarily dictated by hydrogen bonding. The predictable patterns of these bonds are known as supramolecular synthons.

2.1 The Hierarchy of Hydrogen Bonds: Key Synthons In a molecule with multiple hydrogen bond donors and acceptors, a hierarchy of interactions typically emerges. The most robust and commonly observed patterns will preferentially form. For amino benzimidazole boronic acids, three key functional groups compete and cooperate to define the crystal packing:

  • The Boronic Acid: The -B(OH)₂ group is a strong hydrogen bond donor. Its most characteristic motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming an R²₂(8) graph set motif.[13] This is an energetically favorable and highly reliable synthon in crystal engineering.[10][13]

  • The Benzimidazole Core: The imidazole portion of the benzimidazole core contains both a hydrogen bond donor (N-H) and an acceptor (the sp²-hybridized nitrogen). This duality allows for the formation of continuous chains or tapes, where molecules are linked head-to-tail by N-H···N hydrogen bonds.[14][15]

  • The Amino Group: The -NH₂ group provides two strong hydrogen bond donors. It can interact with any available acceptor, including the boronic acid's hydroxyl oxygens, the imidazole nitrogen, or even solvent molecules. Its presence can either reinforce existing synthons or create new, bridging interactions that link primary chains or dimers into more complex 2D or 3D networks.[16]

The following diagram illustrates the primary synthons associated with the boronic acid and benzimidazole groups.

G cluster_0 A) Boronic Acid Dimer Synthon cluster_1 B) Benzimidazole Chain (Catemer) Synthon R1_B1 R-B(OH)₂ R2_B2 R-B(OH)₂ R1_B1->R2_B2 O-H···O R2_B2->R1_B1 O-H···O Bim1 Bzim-N-H Bim2 Bzim-N-H Bim1->Bim2 N-H···N Bim3 Bzim-N-H Bim2->Bim3 N-H···N

Caption: Common supramolecular synthons in crystal engineering.

Analysis of Crystal Structures: A Tug-of-War of Interactions

Obtaining a simple, single-component crystal of an amino benzimidazole boronic acid can be challenging. However, analysis of their co-crystals and more complex derivatives provides significant insight into their packing preferences. The final supramolecular assembly is often a "tug-of-war" between the formation of the robust boronic acid dimer and the benzimidazole N-H···N chain.

The amino group acts as a powerful modulator in this contest. For instance, in co-crystals of 4-aminophenylboronic acid with pyridine-containing molecules, the amino group has been shown to form N-H···N hydrogen bonds that link primary structural motifs into higher-dimensional assemblies.[16] This demonstrates its capacity to act as a secondary, structure-extending element.

The interplay of these forces can lead to a variety of outcomes:

  • Dominant Boronic Acid Dimers: The O-H···O dimer forms, and the benzimidazole and amino groups then mediate the packing between these dimeric units, often through N-H···O or N-H···N interactions.

  • Dominant Benzimidazole Chains: The N-H···N chain forms the primary structural backbone, with the boronic acid and amino groups forming lateral hydrogen bonds that link the chains together.

  • Complex Networks: No single synthon dominates. Instead, a complex 3D network arises where all functional groups are involved in the hydrogen bonding scheme, often incorporating solvent molecules like water. This is particularly common where water can bridge between boronic acid hydroxyls and other donors/acceptors.[16]

Table 1: Typical Hydrogen Bond Geometries in Benzimidazole and Boronic Acid Structures

Interaction TypeDonor-Acceptor Distance (Å)Description
O-H···O2.6 - 2.8Characteristic of boronic acid dimers. A strong, charge-assisted hydrogen bond.[11][17]
N-H···N2.8 - 3.1Forms the primary chain motif in benzimidazole crystals.[7][14]
N-H···O2.7 - 3.0A common interaction linking amino or imidazole groups to boronic acid hydroxyls or carboxylates.[16][17]
O-H···N2.7 - 2.9Occurs when a boronic acid hydroxyl group donates to a basic nitrogen, such as in the imidazole ring.[16][17]

Experimental Methodologies

The successful analysis of crystal structures begins with high-quality single crystals, which in turn requires pure, well-characterized material. This section outlines a representative workflow.

4.1 Synthesis of a Representative Amino Benzimidazole Boronic Acid

The synthesis of these molecules typically involves the condensation of a substituted o-phenylenediamine with a boronic acid-containing aldehyde or carboxylic acid. Boric acid itself can also be used as a mild and efficient catalyst for the formation of the benzimidazole ring from o-phenylenediamines and aldehydes.[18]

Protocol: Synthesis of (2-Amino-1H-benzo[d]imidazol-5-yl)boronic acid

This protocol is a representative, generalized procedure based on established methods for benzimidazole synthesis and boronic acid chemistry.[3][4][18][19]

  • Precursor Synthesis: Begin with a commercially available or synthesized 3,4-diaminophenylboronic acid. This is the key starting material.

  • Cyclization:

    • In a round-bottom flask, dissolve 1 equivalent of 3,4-diaminophenylboronic acid in a suitable solvent (e.g., ethanol or DMF).

    • Add 1.1 equivalents of cyanogen bromide (CNBr). Caution: CNBr is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[20]

    • The reaction typically proceeds for 12-24 hours.

  • Work-up and Purification:

    • Upon completion, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

    • The product may precipitate out of the solution. If so, collect it by filtration.

    • If the product remains in solution, extract it with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure (2-Amino-1H-benzo[d]imidazol-5-yl)boronic acid.[20]

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[19][21]

4.2 Protocol for Single Crystal Growth

The growth of X-ray quality single crystals is often more art than science, requiring patience and systematic experimentation. The key is to allow molecules to organize slowly and deliberately from a supersaturated solution.

  • Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but allow it to become sparingly soluble upon slow cooling. A mixture of solvents is often employed to fine-tune solubility.

  • Self-Validation: A successful crystallization protocol is validated by the outcome: the formation of well-defined, non-twinned crystals with sharp edges, suitable for diffraction.

Step-by-Step Methodology (Slow Evaporation):

  • Solvent Screening: In small vials, test the solubility of your purified compound (approx. 5-10 mg) in a range of solvents (e.g., water, methanol, ethanol, acetonitrile, DMF, DMSO, and mixtures thereof).

  • Preparation of Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent or solvent system at a slightly elevated temperature. Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a pipette.

  • Crystallization:

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a cap, or Parafilm, and pierce it with a needle a few times. This allows for slow evaporation of the solvent.

    • Place the vial in a location free from vibrations and temperature fluctuations.

  • Monitoring and Harvesting: Observe the vial over several days or weeks. Once crystals of a suitable size (e.g., >0.1 mm in all dimensions) have formed, carefully harvest them using a spatula or loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling in liquid nitrogen for diffraction analysis.

4.3 Single-Crystal X-ray Diffraction (SCXRD) Workflow

The definitive method for determining the three-dimensional atomic arrangement in a crystal is SCXRD. The workflow is a systematic process from data collection to structure validation.

Caption: Standard workflow for crystal structure determination via SCXRD.

Conclusion and Future Outlook

The crystal engineering of amino benzimidazole boronic acids is a rich field driven by the complex interplay of robust and competing supramolecular synthons. The boronic acid dimer, the benzimidazole catemer, and the versatile amino group engage in a delicate dance that dictates the final solid-state architecture. Understanding and learning to control these interactions is key to tuning the material properties of these compounds for specific applications, from creating more effective pharmaceutical polymorphs to designing novel functional materials.

Future work will likely focus on expanding the library of these compounds and systematically studying how substituent changes on the benzimidazole ring affect the hydrogen bonding hierarchy. The use of co-crystallization with other pharmaceutically active ingredients is also a promising avenue for developing new multi-component drug formulations with enhanced properties.[22]

References

  • Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis.
  • The effect of hydrogen bonding on the electroreduction behavior of aminobenzimidazoles.
  • Supramolecular zwitterions based on a novel boronic acid–squar
  • Incorporation of an intramolecular hydrogen bonding motif in the side chain of antimalarial benzimidazoles. PMC.
  • Supramolecular zwitterions based on a novel boronic acid–squarate dianion synthon. CrystEngComm (RSC Publishing). DOI:10.1039/C9CE00367C.
  • Supramolecular Zwitterions Based on a Novel Boronic Acid-Squarate Dianion Synthon.
  • Crystal Engineering of Multiple Supramolecular Heterosynthons in Cocrystals of Boronic Acids: Structures, Photoreactivities, and Catalysis.
  • Benzimidazole Synthesis By Using Boron Sulfonic Acid As A New And Efficient Catalyst At Room Temperature.
  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media.
  • Structure, hydrogen bond network and proton conductivity of new benzimidazole compounds with dicarboxylic acids. CrystEngComm (RSC Publishing).
  • The Cambridge Structural Database (CSD): Current Activities and Future Plans. National Institute of Standards and Technology.
  • Engineering crystals built from molecules containing boron.
  • Boronic Acid-substituted Benzimidazole Derivatives and Their Supramolecular Hybrid System Formed with Glutathione-functionalized Graphene Quantum Dots: Synthesis, Antimicrobial Activities and Molecular Docking Calculations.
  • Cambridge Structural Database (WebCSD).
  • Crystal structure of (2-benzyloxypyrimidin-5-yl)boronic acid. PMC.
  • 2-Guanidinobenzimidazole as Ligand in Supramolecular, Coordin
  • Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Deriv
  • The clash of the synthons: crystal structures of benzimidazole–alcohol–carboxylic acids. New Journal of Chemistry (RSC Publishing).
  • Cambridge Structural D
  • Synthesis and applications of aminoboronic acids. Durham University.
  • Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study. Arabian Journal of Chemistry.
  • Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Asian Journal of Chemistry.
  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Deriv
  • Supramolecular Assembly of Benzimidazole Derivatives and Applic
  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis. PMC.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
  • Cambridge Structural Database (CSD).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • 5-Amino-1H-benzimidazole-2(3H)-thione: molecular, crystal structure and Hirshfeld surface analysis.
  • Synthesis, Crystal Structure and Properties of 2-Phenyl-1H-benzo[d]imidazole-5-sulfonic acid. Connect Journals.
  • Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)
  • Supramolecular assemblies of polybenzimidazole and aromatic polycarboxylic acids with superior mechanical and H2/CO2 separation properties.
  • Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Chalmers University of Technology.
  • Amino-Acid Based Chiral Trisubstituted Benzimidazole Supramolecules: Synthesis and Self-Assembling Behavior. PubMed.
  • Synthesis, spectroscopic characterization, X-ray structure and DFT studies on 2,6-bis(1-benzyl-1H-benzo[d]imidazol-2-yl)pyridine. PubMed.

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Protocols & Analytical Methods

Method

Introduction: The Benzimidazole Scaffold and the Power of Suzuki-Miyaura Coupling

An in-depth guide to the strategic application of 2-Amino-1H-benzimidazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions, tailored for researchers and drug development professionals. The benzimidazole core is...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the strategic application of 2-Amino-1H-benzimidazole-4-boronic acid in Suzuki-Miyaura cross-coupling reactions, tailored for researchers and drug development professionals.

The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs and clinical candidates with a wide spectrum of biological activities. The ability to functionalize this scaffold with precision is paramount in drug discovery for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly for constructing biaryl and heteroaryl linkages.[1] Its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability and relative stability of its organoboron reagents make it an indispensable tool.[2][3]

This guide focuses on a specific, high-value building block: 2-Amino-1H-benzimidazole-4-boronic acid . The presence of the amino group and the benzimidazole core introduces unique challenges and opportunities. This document serves as a comprehensive technical guide, providing not just step-by-step protocols but also the underlying chemical logic to empower scientists to optimize this critical transformation for their specific research and development goals.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This step is often the rate-determining step of the cycle.[4] The reactivity of the halide partner follows the general trend: I > OTf > Br >> Cl.[4]

  • Transmetalation: The organic group from the activated organoboron species (Ar²-B(OH)₂) is transferred to the Pd(II) complex, displacing the halide. This step is critically dependent on the presence of a base, which activates the boronic acid by forming a more nucleophilic "ate" complex (Ar²-B(OH)₃⁻).[5][6]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)Ln pdiix Ar¹-Pd(II)Ln-X pd0->pdiix Oxidative Addition pdiib Ar¹-Pd(II)Ln-Ar² pdiix->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² ar1x Ar¹-X (Aryl Halide) ar2b Ar²-B(OH)₂ (Boronic Acid) base Base (e.g., K₂CO₃)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges with Heteroaromatic Boronic Acids

While powerful, the Suzuki-Miyaura coupling of heteroaromatic substrates like 2-Amino-1H-benzimidazole-4-boronic acid requires special consideration.

  • Protodeboronation: Under basic conditions, especially at elevated temperatures, the C-B bond of the boronic acid can be cleaved and replaced by a hydrogen atom from the solvent or trace water.[7] This is a significant competing side reaction that reduces yield. Heteroaromatic boronic acids are often more susceptible to this process.[8][9]

  • Catalyst Inhibition: The nitrogen atoms in the benzimidazole ring and the exocyclic amino group can act as ligands, coordinating to the palladium center and potentially inhibiting its catalytic activity.

  • Reactivity and Stability: Boronic acids can be unstable, particularly under oxidative conditions or upon prolonged storage.[10] The presence of multiple functional groups on the benzimidazole core can also affect its electronic properties and reactivity.

Strategic selection of the catalyst, ligand, base, and solvent is therefore critical to favor the desired cross-coupling pathway over these degradation routes.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Amino-1H-benzimidazole-4-boronic acid with a generic aryl bromide. Optimization will likely be required for specific substrates.

Materials and Reagents

  • 2-Amino-1H-benzimidazole-4-boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3-5 mol%) or a more advanced catalyst system like XPhos Pd G2 (2-3 mol%)

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), ACS grade or higher

  • Deionized Water

  • Silica Gel for column chromatography

Equipment

  • Schlenk flask or microwave reactor vial

  • Magnetic stirrer and hot plate

  • Inert gas line (Argon or Nitrogen) with a manifold

  • Syringes and needles for solvent transfer

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Flash chromatography system

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and volatile. Work in a well-ventilated area away from ignition sources.

  • Aryl halides can be irritants or toxic. Consult the Safety Data Sheet (SDS) for each specific reagent.

  • The reaction must be performed under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add 2-Amino-1H-benzimidazole-4-boronic acid (1.0 mmol), the aryl bromide (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). The mixture should be thoroughly degassed beforehand by bubbling argon through it for 15-20 minutes.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously. For microwave-assisted synthesis, heat the sealed vial to 100-120 °C for 20-40 minutes.[2][12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the limiting starting material indicates reaction completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.[13]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Optimization of Key Reaction Parameters

The success of the coupling is highly dependent on the careful selection of reaction components. The following table summarizes key parameters and provides the rationale for their selection.

ParameterRecommended Choice(s)Rationale & Justification
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G2/G3)For challenging substrates like heteroaryl chlorides or electron-rich systems, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often superior.[1][8] They promote faster oxidative addition and reductive elimination, which can outcompete the protodeboronation side reaction.[14]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOAcThe base is essential for activating the boronic acid.[15] Stronger, more soluble bases like Cs₂CO₃ can accelerate the reaction but may also increase the rate of protodeboronation and degradation of base-sensitive substrates.[11] K₃PO₄ is a good general choice for sensitive substrates. The choice of base can fundamentally alter the reaction mechanism and rate-determining step.[16]
Solvent Dioxane/H₂O, DMF, Toluene/H₂O, Acetonitrile (ACN)The solvent must solubilize the reagents. A biphasic system (e.g., Dioxane/Water) is common.[17] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active "ate" complex.[18] For substrates with poor solubility, solvents like DMF can be effective.[19]
Temperature 80 - 120 °C (Conventional) or 100 - 150 °C (Microwave)Higher temperatures increase the reaction rate but can also accelerate catalyst decomposition and substrate degradation. Microwave irradiation offers rapid, uniform heating, often leading to shorter reaction times and higher yields.[2][20]
Aryl Halide (Ar-X) Aryl-I, Aryl-Br, Aryl-OTf, Aryl-ClReactivity decreases down the series (I > Br > Cl).[4] Aryl chlorides are the most challenging due to the strength of the C-Cl bond and require more active catalyst systems (e.g., those with bulky, electron-donating ligands) and often stronger bases.[1][7]

Workflow and Troubleshooting

A systematic approach is key to successful synthesis. The workflow below outlines the major stages, and the subsequent troubleshooting guide addresses common issues.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (Boronic Acid, Halide, Catalyst, Base) glassware 2. Oven-Dry Glassware reagents->glassware solvents 3. Degas Solvents glassware->solvents setup 4. Assemble Under Inert Atmosphere solvents->setup execute 5. Add Solvents & Heat setup->execute monitor 6. Monitor by TLC / LC-MS execute->monitor quench 7. Quench & Extract monitor->quench purify 8. Column Chromatography quench->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

A logical workflow for performing Suzuki-Miyaura coupling reactions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst (Pd(0) oxidized).2. Poor quality of boronic acid.3. Insufficiently degassed system.1. Use a fresh batch of catalyst or a more air-stable precatalyst.2. Verify the purity of the boronic acid; they can degrade over time.3. Ensure the "evacuate-backfill" cycles and solvent degassing are performed rigorously.[21]
Protodeboronation 1. Base is too strong or reaction temperature is too high.2. Reaction time is too long.3. Water content is not optimal.1. Switch to a milder base (e.g., K₃PO₄ or KF). Lower the reaction temperature.2. Use a more active catalyst/ligand system to accelerate the coupling and shorten the required time.[8][14]3. Minimize water content if using anhydrous conditions, or ensure the ratio is optimal in biphasic systems.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Improve the degassing procedure. Ensure a positive pressure of inert gas is maintained throughout the reaction.[18]
Debromination of Aryl Halide Side reaction pathway, sometimes promoted by certain ligands or impurities.Try a different ligand or catalyst system. Lowering the reaction temperature may help. Ensure high purity of all reagents.[21]
Poor Product Solubility The coupled product may be highly non-polar and precipitate from the reaction mixture.Switch to a higher-boiling solvent with better solubilizing power, such as DMF, DMSO, or chlorobenzene.[19]

References

  • Karuvalam, R. P. et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Black, P. J. (2016). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Syracuse University Libraries. [Link]

  • Caddick, S. & Cloke, F. G. N. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Royal Society of Chemistry. [Link]

  • Rubush, D. M. et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]

  • Hadei, N. et al. (2019). Mechanistic Study of Suzuki‐Miyaura Cross‐Coupling Reactions of Amides Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. [Link]

  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. DSpace@MIT. [Link]

  • Kinzel, T. et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Fletcher, S. P. (2021). Mechanistic Investigation of a Rhodium Catalysed Asymmetric Suzuki-Miyaura Coupling. Nature Portfolio. [Link]

  • Wang, D. et al. (2020). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. ResearchGate. [Link]

  • Gök, Y. et al. (2013). Synthesis of novel benzimidazole salts and microwave-assisted catalytic activity of in situ generated Pd nanoparticles from a. SciSpace. [Link]

  • Büşra, S. (2007). Benzene benzimidazole containing Pd(II) metallacycle: Synthesis, X-ray crystallographic characterization and its use as an efficient Suzuki coupling catalyst. ResearchGate. [Link]

  • Gök, Y. et al. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. National Institutes of Health. [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Aydin, F. B. (2010). The Synthesis of Some Perhydrobenzimidazolinium Salts and Their Application in Pd-Carbene Catalyzed Heck and Suzuki Reactions. National Institutes of Health. [Link]

  • Kim, D. W. et al. (2020). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. National Institutes of Health. [Link]

  • Wang, F. et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Courant, T. et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • Chen, W. et al. (2017). Scheme 2. Suzuki-Miyaura coupling of benzamide 4 with various boronic... ResearchGate. [Link]

  • Lima, C. F. R. A. C. et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • D. D. S. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. MDPI. [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Xingwei Li's Group Website. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Gök, Y. et al. (2014). Synthesis, Characterization and Microwave-Promoted Catalytic Activity of Novel N-phenylbenzimidazolium Salts in Heck-Mizoroki and Suzuki-Miyaura Cross-Coupling Reactions under Mild Conditions. National Institutes of Health. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Gill, J. B. et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Amon, A. B. et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. Science Publishing Group. [Link]

  • Amon, A. B. et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds. Science Publishing Group. [Link]

  • Kumagai, S. et al. (2023). Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. MDPI. [Link]

  • St. Denis, J. D. et al. (2017). Mechanistic insights into boron-catalysed direct amidation reactions. RSC Publishing. [Link]

Sources

Application

Application Note: Advanced Synthesis of Biaryl Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling of Benzimidazole Boronic Acids

Scientific Rationale & Structural Significance The benzimidazole ring is a highly privileged scaffold in the rational design of ATP-competitive kinase inhibitors, demonstrating profound efficacy against targets such as P...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

The benzimidazole ring is a highly privileged scaffold in the rational design of ATP-competitive kinase inhibitors, demonstrating profound efficacy against targets such as Phosphoinositide 3-kinases (PI3K)[1], FMS-like tyrosine kinase 3 (FLT3)[2], and Aurora kinases[3]. Its architectural value lies in its ability to act as a precise hinge-binding motif. The nitrogen atoms within the imidazole ring provide a rigid vector for critical hydrogen bond donor and acceptor interactions with the peptide backbone of the kinase hinge region.

To achieve high target selectivity and potency, modern drug discovery relies on extending the inhibitor from the hinge region into adjacent hydrophobic specificity pockets. This is predominantly achieved by constructing biaryl architectures . The most robust method for assembling these frameworks is the Suzuki-Miyaura cross-coupling of benzimidazole boronic acids or their pinacol esters (e.g., 1H-benzimidazole-5-boronic acid, pinacol ester)[4] with functionalized aryl or heteroaryl halides[5].

Pathway Context

Inhibitors derived from these biaryl benzimidazole scaffolds are frequently deployed to modulate the PI3K/AKT/mTOR signaling axis, a pathway frequently hyperactivated in PTEN-deficient cancers[6].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT / PKB PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Survival & Proliferation mTOR->Proliferation Inhibitor Benzimidazole Biaryl Inhibitor Inhibitor->PI3K Inhibits

Fig 1. PI3K/AKT signaling pathway targeted by benzimidazole biaryl inhibitors.

Mechanistic Causality: Overcoming Cross-Coupling Bottlenecks

While Suzuki-Miyaura coupling is standard practice, employing electron-rich heteroaryl boronic acids like benzimidazoles introduces severe synthetic bottlenecks. As an application scientist, I frequently observe two primary failure modes in the lab: Catalyst Poisoning and Protodeboronation .

  • Catalyst Poisoning via Free NH: The unprotected N-H of the benzimidazole core readily coordinates to the active Palladium(0) species, forming stable, inactive off-cycle complexes. Causality: This halts the catalytic cycle. Solution: Mandatory N-protection using a tert-butyloxycarbonyl (Boc) or tetrahydropyran (THP) group prior to borylation.

  • Protodeboronation: Heteroaryl boronic acids are highly susceptible to the hydrolytic cleavage of the C-B bond under the basic, aqueous conditions required for Suzuki coupling. Causality: If the transmetalation step is slow, the base hydrolyzes the boronic ester, yielding a useless, debrominated benzimidazole byproduct. Solution: We must accelerate the transmetalation and reductive elimination steps to outcompete degradation. This is achieved by utilizing the XPhos Pd G3 precatalyst. The bulky, electron-rich XPhos ligand facilitates rapid reductive elimination, while the G3 architecture ensures instantaneous generation of the active Pd(0) species[7]. Coupling this with microwave (MW) irradiation minimizes the residence time of the boronic ester in the basic medium.

Optimization Data

The empirical data below illustrates the dramatic impact of catalyst and heating modality on the suppression of protodeboronation.

Table 1: Optimization of Suzuki-Miyaura Coupling for N-Boc-Benzimidazole-5-Boronic Esters

Catalyst SystemBaseSolvent SystemHeating ProfileYield (%)Protodeboronation (%)
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane / H₂O90 °C / 12 h (Thermal)42%38%
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O90 °C / 12 h (Thermal)61%22%
XPhos Pd G3 K₃PO₄ 1,4-Dioxane / H₂O 110 °C / 15 min (MW) 89% < 5%

Self-Validating Experimental Protocols

The following workflow is designed to be self-validating. At each critical juncture, specific analytical checkpoints ensure the chemical integrity of the intermediates before proceeding.

Workflow Step1 1. N-Protection (Boc2O, DMAP) Step2 2. Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) Step1->Step2 Step3 3. Suzuki-Miyaura Coupling (XPhos Pd G3, K3PO4, MW) Step2->Step3 Step4 4. Global Deprotection (TFA / DCM) Step3->Step4 Step5 5. HPLC Purification & Kinase Assay Step4->Step5

Fig 2. Step-by-step synthetic workflow for benzimidazole-based biaryl kinase inhibitors.

Protocol A: Synthesis of N-Boc-1H-Benzimidazole-5-Boronic Acid Pinacol Ester

Objective: Generate a stable, highly soluble, and non-coordinating boronic ester building block[4].

  • N-Protection: Dissolve 5-bromo-1H-benzimidazole (1.0 equiv) in anhydrous dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv). Stir at room temperature for 2 hours.

    • Self-Validation: LC-MS should indicate complete disappearance of the starting material and a new peak at [M+H]⁺ corresponding to the Boc-protected mass.

  • Miyaura Borylation: Transfer the isolated N-Boc-5-bromo-1H-benzimidazole (1.0 equiv) to an oven-dried Schlenk flask. Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and anhydrous Potassium Acetate (KOAc, 3.0 equiv).

    • Causality Note: KOAc is deliberately chosen as the base. It is basic enough to activate the boron species for transmetalation but too weak to promote the Suzuki coupling of the newly formed boronic ester with the starting bromide, preventing homocoupling.

  • Reaction: Suspend the mixture in anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Heat to 90 °C for 4 hours under an argon atmosphere.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via flash chromatography (Hexanes/EtOAc) to yield the pure pinacol ester.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl framework while suppressing protodeboronation[7].

  • Preparation: In a microwave-safe vial, combine the N-Boc-1H-benzimidazole-5-boronic acid pinacol ester (1.1 equiv) and the target aryl/heteroaryl halide (e.g., a functionalized pyrimidine core, 1.0 equiv).

  • Catalyst & Base: Add XPhos Pd G3 (0.02 equiv) and K₃PO₄ (3.0 equiv).

    • Causality Note: K₃PO₄ provides the optimal basicity to drive the transmetalation of the sterically hindered XPhos-Pd complex without aggressively hydrolyzing the boronic ester.

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Seal the vial.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 110 °C for exactly 15 minutes.

    • Self-Validation (In-Process Control): Sample the crude mixture for LC-MS. You must monitor for the desired product mass, but equally important, scan for the protodeboronated byproduct (Mass = Boronic Ester - 125 Da). A protodeboronation peak >5% indicates insufficient degassing or degraded catalyst.

Protocol C: Global Deprotection and Isolation

Objective: Unmask the hinge-binding NH vector to restore kinase affinity[2].

  • Deprotection: Dissolve the crude biaryl intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours.

  • Neutralization: Concentrate under reduced pressure to remove excess TFA. Redissolve in methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base.

  • Final Validation: Purify via preparative reverse-phase HPLC. Confirm the final structure via ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the broad singlet corresponding to the benzimidazole N-H (~12.5 ppm in DMSO-d₆) confirms successful deprotection.

References

  • Bicyclic pyridine, pyrazine, and pyrimidine derivatives as pi3k beta inhibitors.Google Patents (US 2013/0157977 / WO 2011/041399).
  • Benzimidazole-biologically attractive scaffold for protein kinase inhibitors.ResearchGate.
  • Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors.Taylor & Francis.
  • 1H-benzimidazole-5-boronic acid, pinacol ester (CAS 1007206-54-3).Alfa Chemistry.
  • Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms.Journal of Medicinal Chemistry.
  • Design and Synthesis of Biaryl DNA-Encoded Libraries.ACS Combinatorial Science.

Sources

Application

Application Note: High-Yield One-Pot Synthesis of Functionalized Benzimidazole Scaffolds Utilizing 2-Amino-1H-benzimidazole-4-boronic acid

Executive Summary The 2-amino-1H-benzimidazole scaffold is a privileged pharmacophore, frequently embedded in the core of BET bromodomain inhibitors and various kinase-targeting therapeutics[1]. The introduction of a bor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-1H-benzimidazole scaffold is a privileged pharmacophore, frequently embedded in the core of BET bromodomain inhibitors and various kinase-targeting therapeutics[1]. The introduction of a boronic acid moiety at the C4 position (CAS 2056917-39-4) transforms this scaffold into a highly versatile, bifunctional building block for organic synthesis and pharmaceutical drug discovery[2].

This application note details a highly optimized, one-pot tandem protocol for the synthesis of C4-aryl-N2-acyl benzimidazoles. By telescoping a chemoselective Suzuki-Miyaura cross-coupling with an in situ N-acylation, this methodology eliminates the need for intermediate purification and protecting-group manipulations, thereby maximizing atom economy and accelerating the generation of complex aza-heterocyclic libraries[3].

Mechanistic Rationale & Chemoselectivity

Traditionally, functionalizing both the C4 and N2 positions of a benzimidazole requires a linear, multi-step sequence involving the installation and subsequent removal of protecting groups (e.g., Boc or Cbz) to prevent unwanted cross-reactivity or catalyst poisoning[4]. However, by exploiting the inherent electronic differentiation within the molecule, these non-value-added steps can be bypassed. The 2-amino group of the benzimidazole system is significantly less nucleophilic than a standard aliphatic amine due to the delocalization of its lone pair into the aromatic π-system.

Causality of Catalyst Selection: By selecting a palladium catalyst with a bulky, bidentate phosphine ligand—specifically Pd(dppf)Cl2​ —we sterically hinder the coordination of the 2-amino group to the electrophilic palladium center. This enforces strict chemoselectivity, directing the catalytic cycle exclusively toward the C4-boronic acid for the Suzuki-Miyaura cross-coupling[5].

Once the C-C bond is formed, the reaction mixture is cooled. The latent nucleophilicity of the 2-amino group is then activated via the addition of an organic base (triethylamine) and an electrophile (e.g., an acyl chloride or isothiocyanate), facilitating rapid in situ N-acylation or thiourea formation[6].

Reaction Pathway & Catalytic Cycle

Workflow A 2-Amino-1H-benzimidazole -4-boronic acid (Bifunctional Precursor) B C4-Aryl Intermediate (In Situ) A->B Step 1: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Aryl Halide, 80°C C C4-Aryl-N2-Acyl Benzimidazole (Target Scaffold) B->C Step 2: N-Acylation R-COCl, Et3N RT, 2 hours

Figure 1: One-pot tandem Suzuki-Miyaura and N-acylation workflow.

Mechanism Pd Pd(0) Active Catalyst OA Oxidative Addition (Pd-Aryl Complex) Pd->OA Aryl Halide Insertion TM Transmetalation (Boronate Transfer) OA->TM Base Activation (K2CO3) RE Reductive Elimination (C-C Bond Formation) TM->RE 2-Amino-1H-benzimidazole -4-boronic acid RE->Pd Catalyst Regeneration Prod C4-Aryl Product RE->Prod Product Release

Figure 2: Chemoselective Suzuki-Miyaura catalytic cycle at the C4 position.

Self-Validating Experimental Protocol

Materials & Reagents
  • Substrate: 2-Amino-1H-benzimidazole-4-boronic acid (CAS: 2056917-39-4)

  • Coupling Partner: Aryl bromide (e.g., 4-bromoanisole)

  • Electrophile: Acyl chloride (e.g., benzoyl chloride)

  • Catalyst & Bases: Pd(dppf)Cl2​⋅CH2​Cl2​ , Potassium carbonate ( K2​CO3​ ), Triethylamine ( Et3​N )

  • Solvents: 1,4-Dioxane, Deionized Water, Ethyl Acetate (EtOAc)

Step 1: Chemoselective Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 2-Amino-1H-benzimidazole-4-boronic acid (1.0 equiv, 1.0 mmol), aryl bromide (1.1 equiv, 1.1 mmol), and K2​CO3​ (3.0 equiv, 3.0 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane/ H2​O (10 mL). Degas the biphasic mixture by sparging with N2​ gas for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phosphine ligand.

  • Catalyst Initiation: Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Self-Validation: The suspension will immediately transition from pale yellow to a deep red-orange hue, visually confirming the generation of the active Pd(0) species.

  • Reaction: Heat the mixture to 80°C under an N2​ atmosphere for 4 hours.

    • Self-Validation: Monitor progression via TLC (Eluent: 1:1 EtOAc/Hexanes). The highly UV-active starting boronic acid ( Rf​≈0.1 ) will deplete, and a new, distinct intermediate spot ( Rf​≈0.4 ) will emerge. A faint black palladium mirror may form on the flask walls as the catalyst completes its lifecycle.

Step 2: In Situ N-Acylation
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature (20-25°C).

    • Causality: There is no need for an intermediate aqueous workup. The biphasic nature of the solvent system retains inorganic borate salts in the aqueous layer, leaving the organic layer primed for electrophilic trapping.

  • Activation: Add Et3​N (2.0 equiv, 2.0 mmol) in one portion, followed by the dropwise addition of the acyl chloride (1.2 equiv, 1.2 mmol) over 5 minutes.

    • Causality: Et3​N neutralizes the HCl generated during acylation, shifting the reaction equilibrium forward. Dropwise addition controls the exotherm and prevents unwanted di-acylation at the N2 position.

  • Completion: Stir at room temperature for 2 hours.

    • Self-Validation: The reaction mixture will become increasingly cloudy as triethylamine hydrochloride ( Et3​N⋅HCl ) precipitates. TLC will confirm the complete consumption of the C4-aryl intermediate ( Rf​≈0.4 ) and the appearance of the final functionalized product ( Rf​≈0.6 ).

  • Workup: Dilute the mixture with EtOAc (20 mL) and separate the phases. Discard the aqueous layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography if analytical purity (>99%) is required.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and overall yield, demonstrating the necessity of the specific catalyst and solvent systems chosen for this protocol.

Table 1: Optimization of the One-Pot Suzuki-Miyaura / N-Acylation Sequence

EntryCatalyst SystemBaseSolvent System (Step 1)Temp (°C)Observation / CausalityOverall Yield (%)
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O (4:1)90Poor solubility of the boronic acid; incomplete conversion.45
2 Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/ H2​O (4:1)80Rapid oxidative addition, but competitive protodeboronation observed.62
3 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane/ H2​O (4:1) 80 Optimal bidentate coordination prevents amine poisoning; high conversion. 88
4 Pd(dppf)Cl2​ (5 mol%) Cs2​CO3​ DMF/ H2​O (4:1)80Base too strong; partial degradation of the benzimidazole core.74
5None (Control) K2​CO3​ Dioxane/ H2​O (4:1)80Validates absolute transition-metal dependence for C-C bond formation.N.R.

Note: Yields represent isolated yields after column chromatography.

References

  • BET bromodomain inhibitors and therapeutic methods using the same - Google Patents (US9675697B2) - 1

  • 2056917-39-4 | 2-Amino-1H-benzimidazole-4-boronic acid - Boronpharm - 2

  • A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC / Scientific Reports - 6

  • Tandem reaction of Morita–Baylis–Hillman alcohols derived from acrylic nitrile with 2-aminobenzimidazole in ionic liquid - Canadian Science Publishing - 3

  • 2-Iodo-1H-benzoimidazole hydrochloride: Palladium-Catalyzed Cross-Coupling Reactions - Benchchem - 5

  • Synthesis and Antiproliferative Activity in vitro of 2-Aminobenzimidazole Derivatives - ResearchGate - 4

Sources

Method

Application Note: Microwave-Assisted Synthesis of Targeted Kinase Inhibitors Using 2-Amino-1H-benzimidazole-4-boronic Acid

Scientific Context & Rationale The 2-amino-1H-benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently utilized in the design of ATP-competitive kinase inhibitors targeting p38α MAP k...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The 2-amino-1H-benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry. It is frequently utilized in the design of ATP-competitive kinase inhibitors targeting p38α MAP kinase, lymphocyte-specific protein tyrosine kinase (Lck), and Casein Kinase 1 delta (CK1δ)[1],[2]. The 2-amino moiety serves as a critical hydrogen bond donor and acceptor to the hinge region of the kinase, while substitutions at the C4 position allow for deep exploration of adjacent hydrophobic pockets[1].

Historically, functionalizing the benzimidazole core via thermal Suzuki-Miyaura coupling suffers from prolonged reaction times and competitive protodeboronation[3]. To overcome these bottlenecks, 2-Amino-1H-benzimidazole-4-boronic acid provides a highly stable, late-stage diversification handle for synthesizing C4-aryl/heteroaryl derivatives[4]. When coupled with microwave-assisted organic synthesis (MAOS), this methodology allows researchers to rapidly generate diverse biaryl libraries for Structure-Activity Relationship (SAR) profiling.

Mechanistic Causality in Experimental Design

Every parameter in this protocol has been engineered to maximize the yield of the cross-coupled product while suppressing side reactions (such as homocoupling or protodeboronation).

  • Why Microwave Irradiation? Microwave synthesis provides direct, instantaneous volumetric heating. This allows the reaction mixture to rapidly cross the activation energy barrier of the rate-limiting transmetalation step, reducing reaction times from 24–72 hours to just 30 minutes[5].

  • Catalyst & Ligand Selection (PdCl₂ / SPhos): We utilize a PdCl₂ precatalyst paired with the SPhos ligand (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide. Concurrently, the steric bulk of the biphenyl system promotes the formation of a highly active monoligated L-Pd(0) species, which is critical for successful coupling with sterically demanding or electron-rich substrates[5].

  • Solvent System (1,4-Dioxane/H₂O): Water is not merely a co-solvent; it is a mechanistic requirement. The aqueous basic environment ( K2​CO3​ ) converts the boronic acid into a highly nucleophilic tetrahedral boronate anion, which is necessary to drive transmetalation onto the palladium center[3]. Dioxane provides excellent microwave transparency and solubilizes the organic components[5].

Workflow Visualization

G A 2-Amino-1H-benzimidazole- 4-boronic acid C Microwave-Assisted Suzuki-Miyaura Coupling (PdCl2, SPhos, 120°C) A->C Transmetalation B Aryl/Heteroaryl Halide (R-X) B->C Oxidative Addition D C4-Biaryl 2-Aminobenzimidazole (Target Scaffold) C->D Reductive Elimination E In Vitro Kinase Assay (CK1δ / p38α MAPK) D->E Bio-evaluation F SAR Analysis & Lead Optimization E->F Feedback F->A Iterative Design

Figure 1: Workflow for the microwave-assisted synthesis and optimization of kinase inhibitors.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It includes a negative control to rule out false positives from background reactions and an internal standard for precise conversion tracking.

Materials Required:
  • Boronic Acid: 2-Amino-1H-benzimidazole-4-boronic acid (1.2 equiv, 1.2 mmol)

  • Coupling Partner: Aryl/Heteroaryl Halide (1.0 equiv, 1.0 mmol)

  • Catalyst: PdCl2​ (5 mol%, 0.05 mmol) and SPhos (10 mol%, 0.10 mmol)

  • Base: K2​CO3​ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / Deionized H2​O (4:1 v/v, 5.0 mL total)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv, added post-reaction)

Step-by-Step Methodology:

Step 1: Reagent Preparation & Degassing (Critical Step)

  • To a 10 mL heavy-walled microwave reactor vial equipped with a magnetic stir bar, add the aryl halide, 2-Amino-1H-benzimidazole-4-boronic acid, PdCl2​ , SPhos, and K2​CO3​ .

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of Deionized H2​O .

  • Degassing: Seal the vial with a septum cap. Sparge the mixture with ultra-pure Argon or Nitrogen gas for exactly 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the L-Pd(0) active species and to suppress the oxidative homocoupling of the boronic acid.

Step 2: Control Setup (Self-Validation)

  • Prepare a parallel "Negative Control" vial identical to Step 1, but omit the PdCl2​ and SPhos. This ensures that any product formation observed is strictly metal-catalyzed.

Step 3: Microwave Irradiation

  • Place the vials into a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Set the parameters: Temperature = 120 °C; Time = 30 minutes; Power = Dynamic (max 200 W); Cooling = On.

  • Initiate the sequence. The instrument will dynamically adjust power to maintain 120 °C.

Step 4: Workup & Analytical Validation

  • Upon completion and cooling to room temperature, open the vial and add 0.5 mmol of 1,3,5-Trimethoxybenzene (Internal Standard).

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black.

  • Wash the organic filtrate with brine (2 × 10 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analyze the crude mixture via quantitative 1H -NMR or LC-MS to determine the conversion rate against the internal standard before proceeding to flash chromatography (DCM:MeOH gradient).

Quantitative Data Presentation

The following table summarizes the expected outcomes when coupling 2-Amino-1H-benzimidazole-4-boronic acid with various halides under the optimized microwave conditions[5],[3].

EntryAryl/Heteroaryl HalideElectronic PropertyTime (min)Catalyst SystemIsolated Yield (%)
14-IodotolueneElectron-Neutral30 PdCl2​ / SPhos91%
24-BromoanisoleElectron-Rich30 PdCl2​ / SPhos86%
31-Bromo-4-nitrobenzeneElectron-Deficient30 PdCl2​ / SPhos95%
42-ChloropyridineHeteroaryl / Hindered40 PdCl2​ / SPhos81%
5 4-Iodotoluene (No Pd) Control 30 None 0% (Validated)

Table 1: Scope of Microwave-Assisted Suzuki-Miyaura Coupling with 2-Amino-1H-benzimidazole-4-boronic acid.

References

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. MDPI. 1

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. PMC - NIH. 2

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. 5

  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH. 3

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. Benchchem. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Protodeboronation of 2-Amino-1H-benzimidazole-4-boronic Acid

Welcome to the Advanced Applications Support Center. Handling highly functionalized heteroaryl boronic acids requires moving beyond standard Suzuki-Miyaura protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Handling highly functionalized heteroaryl boronic acids requires moving beyond standard Suzuki-Miyaura protocols. 2-Amino-1H-benzimidazole-4-boronic acid is notoriously unstable under traditional cross-coupling conditions, rapidly degrading into the des-boro benzimidazole (Ar-H).

This guide provides a deep mechanistic understanding of this degradation and delivers field-proven, self-validating troubleshooting strategies to kinetically and thermodynamically favor C-C bond formation over C-B bond cleavage.

Part 1: Diagnostic FAQ & Mechanistic Insights

Q1: Why does 2-Amino-1H-benzimidazole-4-boronic acid undergo rapid protodeboronation (PDB) almost immediately upon base addition?

A1: The instability is driven by the ortho-heteroatom effect . The boronic acid moiety at the C4 position is directly adjacent (ortho) to the N3 nitrogen of the benzimidazole core. Under basic conditions, the boronic acid forms a reactive trihydroxyboronate anion [ArB(OH)3​]− .

As demonstrated in comprehensive kinetic studies,1[1]. The adjacent Lewis-basic nitrogen in the benzimidazole ring acts as an intramolecular director, coordinating water or stabilizing the developing carbanion during the rate-limiting heterolysis step. This drastically lowers the activation energy for deboronation, making it orders of magnitude more susceptible to PDB than standard phenylboronic acids[1].

Mechanism BA 2-Amino-1H-benzimidazole -4-boronic acid Boronate Trihydroxyboronate Anion Complex BA->Boronate Base (OH-) TS Concerted C-B Cleavage & ipso-Protonation Boronate->TS Ortho-N Assistance Product Protodeboronated Arene (Ar-H) TS->Product H2O

Mechanistic pathway of base-catalyzed protodeboronation via the trihydroxyboronate anion.

Q2: How can I adjust my cross-coupling conditions to outcompete this degradation?

A2: You must shift the reaction from thermodynamic control (which favors PDB) to kinetic control (which favors cross-coupling). This is achieved by accelerating the transmetalation step so that it outpaces the unimolecular heterolysis of the boronate.

  • Catalyst Selection: Abandon Pd(PPh3​)4​ . Instead,2[2]. These generate the active mono-ligated Pd(0) species rapidly and facilitate transmetalation at room temperature.

  • Base Selection: Strong aqueous bases (e.g., NaOH, Na2​CO3​ ) drive the rapid formation of the unstable trihydroxyboronate. Switch to mild, anhydrous bases like finely milled K3​PO4​ or CsF .

Q3: Should I use the free boronic acid or a protected derivative?

A3: It is highly recommended to mask the free boronic acid. Converting the substrate to a pinacol ester (Bpin) or a MIDA boronate is the most effective strategy. MIDA boronates act as a "slow-release" reservoir; they slowly hydrolyze under mild basic conditions to release the free boronic acid in situ. Because the instantaneous concentration of the reactive boronic acid remains extremely low, the fast-acting Pd catalyst consumes it via transmetalation before PDB can occur. Note, however, that3[4].

Part 2: Quantitative Benchmarking

To illustrate the causality of these experimental choices, the table below summarizes the kinetic fate of ortho-nitrogen heteroaryl boronic acids under various standard and optimized conditions.

StrategyCatalyst SystemBase / Solvent SystemTempRelative PDB RateTypical Ar-Ar Yield
Standard SMC Pd(PPh3​)4​ (5 mol%) Na2​CO3​ / H2​O -Toluene80 °CVery High< 10%
Aqueous Buchwald XPhos Pd G3 (2 mol%) K3​PO4​ / H2​O -Dioxane60 °CModerate40 - 55%
Slow-Release (MIDA) Pd(dppf)Cl2​ (5 mol%) K3​PO4​ / H2​O -Dioxane60 °CLow60 - 75%
Fast Kinetics (Bpin) XPhos Pd G3 (2 mol%) K3​PO4​ (Anhydrous) / THF25 °CVery Low85 - 95%

Data synthesized from comparative reactivity profiles of5[5].

Part 3: Troubleshooting Workflow & Self-Validating Protocol

Troubleshooting Start High Protodeboronation Observed (Ar-H) Step1 Mask Boron Moiety (MIDA or Bpin ester) Start->Step1 Prevent pre-equilibrium Step2 Use Fast-Kinetics Catalyst (e.g., XPhos Pd G3) Step1->Step2 Accelerate transmetalation Step3 Switch to Anhydrous Base (e.g., K3PO4 or CsF) Step2->Step3 Remove proton source Step4 Lower Reaction Temp (20 °C - 40 °C) Step3->Step4 Kinetic control Success Successful Coupling (Ar-Ar Product) Step4->Success Optimized workflow

Step-by-step troubleshooting logic to kinetically outcompete protodeboronation.

Protocol: Anhydrous Suzuki-Miyaura Coupling of 2-Amino-1H-benzimidazole-4-boronic acid pinacol ester

This methodology is designed as a self-validating system . By utilizing anhydrous conditions and a highly active precatalyst, we eliminate the bulk proton source required for PDB while maximizing the transmetalation rate. In-process LC-MS validation ensures the kinetic control is actively functioning.

Materials Required:

  • 2-Amino-1H-benzimidazole-4-boronic acid pinacol ester (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G3 (2 mol%)

  • Anhydrous, finely milled K3​PO4​ (3.0 equiv)

  • Anhydrous THF (Deoxygenated)

Step-by-Step Methodology:

  • Rigorous Reagent Preparation (Glovebox/Schlenk):

    • Causality: Even atmospheric moisture can act as a proton source for PDB.

    • In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl halide (1.0 mmol), 2-Amino-1H-benzimidazole-4-boronic acid pinacol ester (1.1 mmol), XPhos Pd G3 (0.02 mmol), and finely milled anhydrous K3​PO4​ (3.0 mmol).

  • Solvent Addition & Activation:

    • Add 5.0 mL of rigorously deoxygenated, anhydrous THF to the vial. Seal the vial with a PTFE-lined septum cap.

    • Causality: THF dissolves the organic components while keeping K3​PO4​ mostly insoluble, creating a heterogeneous basic environment that strictly limits the concentration of reactive boronate anions, starving the PDB pathway.

  • Reaction Execution (Kinetic Control):

    • Stir the reaction vigorously (800+ rpm) at 25 °C to 40 °C for 2–4 hours.

    • Causality: High stirring rates are required for heterogeneous base systems. Low temperatures prevent the thermal activation required for the C-B bond heterolysis transition state.

  • Self-Validation (In-Process LC-MS):

    • After 1 hour, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of LC-MS grade Acetonitrile.

    • Analyze via LC-MS. Calculate the peak area ratio of the desired cross-coupled product (Ar-Ar) versus the protodeboronated byproduct (2-amino-1H-benzimidazole, Ar-H).

    • Validation Check: A successful kinetic bypass of PDB will yield an (Ar-Ar) : (Ar-H) ratio of > 10:1. If the ratio is inverted, verify the anhydrous integrity of your K3​PO4​ and THF.

  • Work-up and Purification:

    • Dilute the mixture with EtOAc and filter through a short pad of Celite to remove the palladium and inorganic salts.

    • Concentrate under reduced pressure and purify via reverse-phase or silica gel chromatography.

References

  • Buchwald, S. L. et al. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010. URL:[Link]

  • Lloyd-Jones, G. C. et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017. URL:[Link]

  • Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021. URL:[Link]

Sources

Optimization

Optimizing yields in Suzuki coupling of sterically hindered benzimidazoles

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult transformations in medicinal chemistry: the Suzuki-Miyaura cross-coupling of sterically hindered benzimidazoles.

This guide bypasses generic advice to focus on the causality of reaction failures. We will dissect the mechanistic bottlenecks—specifically catalyst poisoning and steric clash during transmetalation—and provide field-proven, self-validating protocols to rescue stalling reactions.

Mechanistic Insights: The "Benzimidazole Problem"

Coupling sterically hindered benzimidazoles presents a dual challenge:

  • Electronic Deactivation (Catalyst Poisoning): Unprotected benzimidazoles possess a basic nitrogen (N3) and an acidic N-H (N1). The lone pair on the unprotected nitrogen can strongly coordinate to the electrophilic Palladium(II) intermediate, forming stable, off-cycle bis-azole complexes that halt the catalytic cycle[1].

  • Steric Hindrance: Ortho-substituents on the benzimidazole core physically block the transmetalation step. However, counterintuitively, steric bulk on the ligand is required to force the final reductive elimination step. Bulky ligands (like SPhos or xylyl-linked NHCs) relieve their own steric strain by "pushing" the two coupled aryl groups off the metal center[2],[3].

Workflow A Sterically Hindered Benzimidazole Substrate B Assess N1 Protection Status A->B C Unprotected (N-H) Risk: Catalyst Poisoning B->C No D Protected (N-Me, N-Ph) Ready for Coupling B->D Yes C->D Protect E Use Specialized Buchwald Precatalyst (e.g., P1) C->E Direct Route F Standard Bulky Ligands (SPhos or Xylyl-NHC) D->F G Optimize Base/Solvent (Cs2CO3 in Dioxane) E->G F->G H Microwave Irradiation (120°C, 30 min) G->H I High-Yield Biaryl Product H->I

Optimization workflow for Suzuki coupling of hindered benzimidazoles.

Troubleshooting FAQs

Q1: My Suzuki coupling with a bulky 2-substituted benzimidazole is stalling at 10% conversion. Why? A1: You are likely experiencing a failure at the transmetalation step combined with off-cycle catalyst coordination. Unprotected benzimidazoles coordinate strongly to Pd(II)[1].

  • The Fix: First, protect the N1 position (e.g., methylation or SEM protection). Second, switch to a highly active, bulky electron-rich ligand like SPhos or a xylyl-linked bis-benzimidazolium N-heterocyclic carbene (NHC) salt[2]. The immense steric bulk of these ligands prevents the formation of unreactive Pd-dimers and accelerates the reductive elimination of the hindered biaryl product[3].

Q2: I am observing massive protodeboronation of my arylboronic acid instead of the cross-coupled product. How do I fix this? A2: Protodeboronation outcompetes transmetalation when the electrophile is too sterically hindered to react quickly, especially at high temperatures (>100 °C) in basic aqueous conditions[1].

  • The Fix: Shift the kinetic balance by using rapid microwave heating. Microwave irradiation (e.g., 120 °C for 30 mins) accelerates the cross-coupling rate exponentially, outpacing the degradation pathway of the boronic acid[4]. Alternatively, use anhydrous conditions (dry Dioxane with Cs2​CO3​ ) to eliminate the water required for the protodeboronation pathway[5].

Q3: What is the best catalytic system if I cannot protect the benzimidazole nitrogen? A3: If you must couple an unprotected N-H benzimidazole, standard Pd(PPh3​)4​ will fail. You must use specialized Buchwald precatalysts (such as Precatalyst P1) which generate a highly active, mono-ligated Pd(0) species that outcompetes the nitrogen coordination[1]. These reactions can surprisingly proceed at lower temperatures (60 °C) with weaker bases like K3​PO4​ [1].

Quantitative Data: Optimization Matrices

To guide your experimental design, the following table summarizes benchmarked conditions for hindered benzimidazole couplings, demonstrating the causality between ligand choice, heating method, and yield.

Catalyst SystemBaseSolventTemp / TimeSubstrate TypeYield
PdCl2​ / SPhos Cs2​CO3​ Dioxane120 °C (MW) / 30 minN-Protected, Hindered91–95%
Pd(OAc)2​ / Xylyl-NHC K2​CO3​ t-BuOH30 °C / 24 hAryl Chlorides88%
Precatalyst P1 K3​PO4​ Dioxane/ H2​O 60 °C / 24 hUnprotected (N-H)91–99%
Pd(OAc)2​ / Valinol-NHC K2​CO3​ 1,4-Dioxane100 °C / 12 hDi-ortho substituted87%

(Data synthesized from references[2],[3],[1], and[4])

Standard Operating Procedure (SOP): Self-Validating Protocol

The following protocol utilizes microwave irradiation and SPhos to overcome severe steric hindrance[5],[4]. It is designed as a self-validating system —if a checkpoint fails, do not proceed to the next step.

Reagents:

  • Hindered halo-benzimidazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.6 equiv)

  • PdCl2​ (5 mol%)

  • SPhos ligand (10 mol%)

  • Cs2​CO3​ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing: To a microwave reactor vial, add the halo-benzimidazole, PdCl2​ , and SPhos. Add 4 mL of anhydrous dioxane.

    • Validation Checkpoint 1: Sparge the mixture with dry nitrogen gas for exactly 10 minutes. The solution must be visibly free of dissolved oxygen bubbles. Failure to degas will result in oxidative homocoupling of the boronic acid.

  • Base & Boronic Acid Addition: Add the arylboronic acid and Cs2​CO3​ to the mixture. Seal the vial with a crimp cap and degas for an additional 5 minutes[5].

    • Validation Checkpoint 2: Observe the color. A shift from pale yellow to a deep orange/red tint indicates the successful reduction of Pd(II) to the active Pd(0)-SPhos complex.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 30–40 minutes[5],[4].

    • Validation Checkpoint 3: Monitor the pressure curve on the synthesizer interface. The pressure should rise smoothly and plateau. Sudden spikes indicate solvent degradation or a runaway exothermic decomposition.

  • Workup & Analysis: Cool to room temperature. Dilute with 10 mL of water and extract with ethyl acetate ( 3×15 mL).

    • Validation Checkpoint 4: Perform TLC (UV active). The complete disappearance of the starting benzimidazole spot confirms that transmetalation and reductive elimination successfully overcame the steric bulk.

References

  • Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. MDPI. 2

  • Non-C2-Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls. PMC (NIH). 3

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. 1

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc. 4

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Iodo-1H-benzimidazole. Benchchem. 5

Sources

Troubleshooting

Technical Support Center: Overcoming Amine-Induced Catalyst Poisoning in Suzuki-Miyaura Couplings

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with transition-metal catalysis in the presence of unprotected ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges with transition-metal catalysis in the presence of unprotected amino groups.

The Mechanistic Root of the Problem

Q: Why do my Suzuki-Miyaura couplings stall or fail when using unprotected aminoaryl halides or amino-substituted boronic acids? A: Free amino groups (-NH₂, -NHR) are strong σ-donors. In palladium-catalyzed cross-coupling reactions, these nucleophilic nitrogen atoms can outcompete the desired ligands or substrates for coordination to the electrophilic Palladium(II) intermediates [1]. This coordination forms highly stable, off-cycle Pd-amine complexes. Once the metal center is saturated by these heteroatoms, the catalytic cycle (specifically transmetalation and reductive elimination) is interrupted, leading to catalyst poisoning and premature reaction termination [2].

G Pd0 Active Pd(0)Lₙ Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)Lₙ Pd0->OxAdd Ar-X Poison Inactive Pd-Amine Complex (Catalyst Poisoning) Pd0->Poison R-NH₂ Coordination TransMet Transmetalation Pd(II)(Ar)(Ar')Lₙ OxAdd->TransMet Ar'-B(OH)₂ Base OxAdd->Poison R-NH₂ Coordination RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Ar-Ar'

Mechanism of Suzuki-Miyaura catalytic cycle and amine-induced Pd poisoning.

Troubleshooting Guide: Strategic Solutions

Q: I want to avoid adding and removing protecting groups (like Boc or Fmoc). How can I achieve a "protection-free" coupling? A: You can bypass protecting groups by employing sterically demanding, electron-rich ligands (such as Buchwald dialkylbiaryl phosphines). Ligands like XPhos or SPhos feature bulky triisopropylphenyl or dimethoxybiphenyl lower rings. This extreme steric bulk creates a physical shield around the palladium center, preventing the relatively small amine nitrogen from coordinating [3]. Simultaneously, the electron-rich dicyclohexylphosphino group accelerates the oxidative addition step, pushing the catalytic cycle forward faster than the poisoning pathway can occur.

Q: My reaction still turns black (Pd black precipitation) within 30 minutes, even with XPhos. What is going wrong? A: The rapid formation of Pd black indicates catalyst degradation before the active cycle can stabilize. This is often caused by inefficient generation of the active Pd(0) species from traditional Pd(II) precursors (like Pd(OAc)₂) in the presence of amines. Solution: Switch to a Palladium G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts contain a mesylate counterion and an aminobiphenyl backbone that rapidly and quantitatively undergo reductive elimination under mild basic conditions to generate the active, mono-ligated Pd(0)-XPhos species, completely outcompeting amine coordination.

Q: Can I modify the reaction conditions instead of changing the catalyst? A: Yes. A highly effective, field-proven alternative is the Protonation Strategy [4]. By pre-forming the hydrochloride salt of your amino-substrate, or by running the reaction under strictly controlled pH conditions (using milder bases like K₂HPO₄ instead of strong bases like KOtBu or NaOH), the amine remains protonated as an ammonium ion (-NH₃⁺). The ammonium ion lacks a lone pair and is completely non-nucleophilic, physically eliminating its ability to coordinate to the metal center.

Quantitative Data: Ligand Selection for Amino-Substrates

To facilitate logical experimental design, the following table summarizes the efficacy of various phosphine ligands when applied to protection-free Suzuki-Miyaura couplings of aminoaryl halides.

Ligand TypeSteric Bulk (%V_bur)Electron DensityEfficacy for Free AminesTypical Catalyst Loading
PPh₃ Low (~30%)ModeratePoor (Severe Poisoning)>10 mol% (Often fails)
dppf Moderate (Bidentate)ModerateLow to Moderate5 - 10 mol%
SPhos High (~40%)HighGood2 - 5 mol%
XPhos Very High (~45%)HighExcellent 0.5 - 2 mol%
RuPhos Very High (~45%)HighExcellent 0.5 - 2 mol%

Note: %V_bur (Percent Buried Volume) is a quantitative measure of the steric bulk of the ligand. Higher values indicate better shielding of the Pd center against amine poisoning.

Experimental Protocols

Protocol A: Protection-Free Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol is designed as a self-validating system. The use of a G3 precatalyst ensures rapid initiation, while biphasic conditions help partition polar amine byproducts.

Reagents & Materials:

  • Aminoaryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • K₃PO₄ (aqueous, 0.5 M, 2.0 mmol)

  • XPhos Pd G3 (0.01 to 0.02 mmol, 1-2 mol%)

  • Solvent: THF or 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aminoaryl halide, arylboronic acid, and XPhos Pd G3.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (repeat 3 times). Causality: Oxygen can oxidize the electron-rich phosphine ligand, rendering it inactive.

  • Solvent Addition: Add degassed THF or 1,4-Dioxane via syringe.

  • Base Addition: Add the degassed aqueous K₃PO₄ solution. Visual Cue: The solution should quickly transition from a pale yellow/brown to a homogeneous, active catalytic color (often golden or reddish-brown). If it immediately turns opaque black, oxygen contamination or complete catalyst death has occurred.

  • Reaction: Heat the biphasic mixture to 40–80 °C (depending on substrate reactivity) with vigorous stirring for 2–12 hours.

  • Validation & Workup: Monitor by LC-MS. Once the starting halide is consumed, cool to room temperature. Dilute with EtOAc, separate the aqueous layer, and wash the organic layer with brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: The Protonation (Salt) Strategy

Use this method when bulky ligands are unavailable or when coupling highly basic aliphatic amines that still poison bulky catalysts [5].

Step-by-Step Methodology:

  • Salt Formation: Dissolve the aminoaryl halide in a minimal amount of Et₂O or THF. Add 1.1 equivalents of HCl (4M in dioxane). Stir for 15 minutes, filter the resulting precipitate, and dry under vacuum to isolate the aminoaryl halide hydrochloride salt.

  • Setup: Add the hydrochloride salt (1.0 mmol), arylboronic acid (1.2 mmol), and standard Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) to a reaction flask.

  • Controlled Base Addition: Use a mild base such as K₂CO₃ (2.5 mmol). Causality: 1.0 equivalent of base neutralizes the HCl generated during the catalytic cycle, while the remaining base facilitates transmetalation without fully deprotonating the strongly basic aliphatic amine.

  • Reaction: Run the coupling in a polar solvent mixture (e.g., DMF/H₂O) at 80 °C. The protonated amine will remain sequestered from the Pd center, allowing the cross-coupling to proceed smoothly.

References

  • Source: semanticscholar.
  • Source: nih.
  • Source: nih.
  • Source: scholaris.
  • Source: nih.
Optimization

Improving stability of 2-Amino-1H-benzimidazole-4-boronic acid in solution

A Senior Application Scientist's Guide to Enhancing Solution Stability Welcome to the technical support center for 2-Amino-1H-benzimidazole-4-boronic acid. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Enhancing Solution Stability

Welcome to the technical support center for 2-Amino-1H-benzimidazole-4-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and may encounter challenges with its stability in solution. As Senior Application Scientists, we understand that experimental success hinges on the integrity of your reagents. This document provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions to help you maintain the stability and reactivity of your compound.

Introduction: The Inherent Instability of Arylboronic Acids

2-Amino-1H-benzimidazole-4-boronic acid is a valuable reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. However, like many arylboronic acids, it is susceptible to degradation in solution. The electron-rich benzimidazole ring and the amino group, combined with the electrophilic nature of the boron atom, create a molecule prone to two primary degradation pathways: oxidative deboronation and protodeboronation.[1] Understanding these pathways is the first step toward mitigating them.

  • Oxidative Deboronation: The carbon-boron (C-B) bond can be cleaved by atmospheric oxygen or other oxidants, replacing the boronic acid moiety with a hydroxyl group (-OH).[2][3][4][5][6] This process is often visually indicated by a change in solution color.

  • Protodeboronation: In the presence of protic solvents (especially water), the C-B bond can be cleaved and replaced by a carbon-hydrogen (C-H) bond. This reaction can be catalyzed by acidic or basic conditions and results in the formation of an inactive des-boro benzimidazole.[7][8]

This guide will provide actionable strategies to minimize these degradation processes, ensuring the reliability and reproducibility of your experiments.

Visual Guide: Primary Degradation Pathways

start 2-Amino-1H-benzimidazole- 4-boronic acid (In Solution) oxidation Oxidative Deboronation (Oxidative Stress, Air) start->oxidation C-B bond cleavage + [O] proto Protodeboronation (Aqueous, Acid/Base Catalysis) start->proto C-B bond cleavage + [H] phenol 2-Amino-1H-benzimidazol-4-ol (Inactive Byproduct) oxidation->phenol desboro 2-Aminobenzimidazole (Inactive Byproduct) proto->desboro

Caption: Key degradation pathways for 2-Amino-1H-benzimidazole-4-boronic acid in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of 2-Amino-1H-benzimidazole-4-boronic acid is turning yellow or brown. What is causing this discoloration and is the reagent still usable?

A1: This is a classic sign of oxidative degradation. The boronic acid is likely being converted to the corresponding phenol (2-Amino-1H-benzimidazol-4-ol) and boric acid.[3][9] The resulting phenolic compound and subsequent oxidation byproducts are often colored.

  • Causality: The C-B bond is thermodynamically unstable relative to the boron-oxygen (B-O) bond, providing a strong driving force for oxidation.[2][10] This process is often accelerated at higher pH where the boron atom exists as the more electron-rich tetrahedral boronate anion (RB(OH)₃⁻), which is more susceptible to oxidation.[4][5][6]

  • Actionable Advice:

    • Discard the Solution: The reagent is compromised. Using it will lead to lower yields and the introduction of impurities.

    • Prepare Fresh: Always prepare solutions of this boronic acid immediately before use.

    • Inert Atmosphere: Prepare the solution in a solvent that has been degassed (e.g., by sparging with nitrogen or argon for 15-30 minutes) and maintain an inert atmosphere over the solution.

    • pH Control: If using an aqueous medium, maintain a neutral or slightly acidic pH to minimize the concentration of the highly reactive boronate species.[7]

Q2: I am experiencing low or inconsistent yields in my Suzuki-Miyaura coupling reaction. How can I determine if reagent instability is the problem?

A2: Low yields are a common consequence of reagent degradation via either protodeboronation or oxidation. Protodeboronation directly consumes your active reagent, replacing it with the unreactive 2-aminobenzimidazole.[8]

  • Causality: Protodeboronation is essentially the hydrolysis of the C-B bond. Its rate is highly dependent on pH and solvent.[8] In many Suzuki coupling protocols that use aqueous basic conditions, a competition is established between the desired catalytic cycle and the undesired protodeboronation of the starting material.[1]

  • Actionable Advice:

    • Analytical Check: Before starting your reaction, analyze your solid starting material via ¹H NMR or HPLC to ensure its purity.

    • Monitor the Reaction: Take a small aliquot from your reaction mixture early on (e.g., after 5-10 minutes) and analyze it by LC-MS. If you see a significant amount of the des-boro byproduct (2-aminobenzimidazole, M.W. 133.15), then protodeboronation is a significant issue.

    • Use a More Stable Form: The most robust solution is to convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[1][10] These esters are significantly more resistant to degradation but can hydrolyze in situ under reaction conditions to slowly release the active boronic acid.[1][11] This "slow-release" strategy is highly effective for unstable boronic acids.[11]

Q3: My HPLC and NMR analyses are giving inconsistent results, especially when I re-run a sample from the same solution. Why is this happening?

A3: This suggests on-column degradation during HPLC analysis or decomposition in the NMR solvent. Boronic acids are known to be sensitive to the conditions used in analytical techniques.

  • Causality (HPLC): In reversed-phase HPLC (RP-HPLC), the aqueous mobile phases and stationary phase chemistry can promote hydrolysis of the boronic acid during the chromatographic run.[12][13]

  • Causality (NMR): Protic deuterated solvents (like D₂O or CD₃OD) can facilitate protodeboronation or other degradation pathways over time. The presence of trace acid or base in the NMR solvent can catalyze this decomposition.

  • Actionable Advice:

    • Aprotic Diluent for HPLC: Dissolve your sample in an aprotic solvent like acetonitrile or THF immediately before injection to minimize hydrolysis prior to analysis.[12]

    • Faster HPLC Methods: Use shorter columns or faster gradients to reduce the residence time of the analyte on the column.[12]

    • Inert NMR Solvents: For NMR, use a dry, aprotic solvent like DMSO-d₆. Acquire the spectrum as quickly as possible after preparation.

    • ¹¹B NMR: For specialized analysis, ¹¹B NMR is a powerful tool to directly observe the chemical environment of the boron atom, helping to distinguish between the trigonal acid and any tetrahedral complexes or degradation products.[12]

Frequently Asked Questions (FAQs)

What is the optimal pH for storing 2-Amino-1H-benzimidazole-4-boronic acid in an aqueous solution?

For short-term storage (i.e., during a workup or for immediate use), a buffered solution at a neutral to slightly acidic pH (pH 6-7) is generally recommended. This represents a compromise to minimize the rates of both acid- and base-catalyzed degradation pathways.

pH RangePredominant Degradation PathwayStability Consideration
< 5 Acid-catalyzed ProtodeboronationPoor
6 - 7 Minimized DegradationOptimal for temporary use
> 8 Base-catalyzed Protodeboronation & OxidationPoor to Very Poor

Which solvents are best for preparing stock solutions?

For longer-term storage in solution (days to weeks, with precautions), aprotic solvents are strongly preferred.

Solvent TypeExamplesRecommended Use CaseKey Considerations
Aprotic Dioxane, Tetrahydrofuran (THF), Acetonitrile (ACN)Preparing stock solutions for storageUse anhydrous grade solvents. Store under an inert atmosphere (N₂ or Ar) at -20°C. Protect from light.
Protic Water, Methanol, EthanolImmediate use in reactions or buffersNot recommended for storage. Prepare fresh and use immediately. Degas before use.

What is a boronate ester, and should I be using one?

A boronate ester is formed by reacting the boronic acid with a diol (like pinacol or ethylene glycol).[2] This conversion dramatically enhances the compound's stability.[1][10]

Property2-Amino-1H-benzimidazole-4-boronic acidCorresponding Pinacol Boronate Ester
Benchtop Stability Low; susceptible to oxidation and deboronationHigh; often a stable, crystalline solid[1]
Ease of Handling Can be challenging to purify and handleEasier to handle and purify by chromatography
Reactivity More reactive in coupling reactionsLess reactive; often requires in situ hydrolysis
Recommended Use When high reactivity is paramount and it can be used immediatelyFor multi-step synthesis, storage, and when stability is critical[1]

Recommendation: If you plan to store the reagent in any form other than as a solid in a desiccator, or if you are working with sensitive or slow-reacting substrates, converting to the pinacol boronate ester is a highly recommended and robust strategy.

Stabilization & Handling Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution for Immediate Reaction Use

This protocol is designed to maximize stability for reactions requiring the boronic acid in an aqueous medium.

  • Solvent Preparation: Select an appropriate buffer for your desired pH (e.g., a phosphate buffer for pH 7). Transfer the required volume to a flask and degas thoroughly by sparging with nitrogen or argon gas for at least 20 minutes.

  • Weighing: Weigh the 2-Amino-1H-benzimidazole-4-boronic acid in a clean, dry vial, preferably inside a glovebox or under a stream of inert gas.

  • Dissolution: Quickly add the degassed buffer to the vial containing the solid boronic acid. Cap the vial immediately and sonicate or vortex briefly to dissolve.

  • Immediate Use: Use the freshly prepared solution in your reaction without delay. Do not store this aqueous solution.

Protocol 2: Conversion to Pinacol Boronate Ester for Enhanced Stability and Long-Term Storage

This synthetic protocol provides a stable, storable version of the reagent.

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, combine 2-Amino-1H-benzimidazole-4-boronic acid (1.0 equiv.), pinacol (1.2 equiv.), and a suitable anhydrous solvent (e.g., THF or toluene).

  • Dehydration: Attach a Dean-Stark apparatus to the flask to remove water formed during the esterification.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-Amino-1H-benzimidazole-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).

  • Storage: Store the resulting stable pinacol ester in a sealed vial in a desiccator at room temperature or in a freezer for long-term storage.

Visual Guide: A Workflow for Stability

start Starting Point: Need to use 2-Amino-1H-benzimidazole- 4-boronic acid in solution? q_time For immediate use or for long-term storage? start->q_time p1 Follow Protocol 1: Prepare fresh solution in degassed aqueous buffer. q_time->p1  Immediate Use p2 Follow Protocol 2: Convert to a stable Pinacol Boronate Ester. q_time->p2  Storage / High Stability Needed end1 Proceed to experiment immediately. p1->end1 end2 Store ester under inert conditions for future use. p2->end2

Caption: Decision workflow for handling 2-Amino-1H-benzimidazole-4-boronic acid.

References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids (pp. 1-133). Wiley-VCH. [Link]

  • Klimánková, E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • Klimánková, E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(11), 5650-5659. [Link]

  • Klimánková, E., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Link]

  • PubMed. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. National Library of Medicine. [Link]

  • Sibrian-Vazquez, M., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications. [Link]

  • Wilson, C. G., et al. (2021). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]

  • Gold, B., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Patsnap. (2026). Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. Patsnap Eureka. [Link]

  • Reddy, G. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

  • Patsnap. (2026). Evaluate Boric Acid's Effectiveness in Antioxidant Formulations. Patsnap Eureka. [Link]

  • Fang, G. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • Soundararajan, S., et al. (1990). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • Al-Lawati, H. J., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Central Science. [Link]

  • Smith, K., et al. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]

  • Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Zhang, Y., et al. (2025). Self-Reinforced Polyphenolic Nanoantioxidants. CCS Chemistry. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Yuan, Y., et al. (2016). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. ResearchGate. [Link]

  • Ahmadi, M., et al. (2022). Monitoring the bis‐arylboronic acid (a) degradation and... ResearchGate. [Link]

  • Babin, V. V., et al. (2021). Boronic acid complexes with amino phenolic N,O-ligands and their use for non-covalent protein fluorescence labeling. PubMed. [Link]

  • Asghar, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules. [Link]

  • Graham, B. J., et al. (2020). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv. [Link]

  • EAWAG BBD. (2008). Phenol Family Degradation Pathway Map. EAWAG Biocatalysis/Biodegradation Database. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]

  • Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]

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Troubleshooting

Technical Support Center: Palladium Contaminant Removal from 2-Aminobenzimidazole Products

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium from 2-aminobenzimidazole products. Given the chelating nature of the 2-aminobenzimidazole scaffold, removing tightly-bound palladium to meet stringent regulatory limits requires a systematic and well-understood approach.

Part 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses foundational questions regarding palladium contamination and the general strategies for its removal.

Q1: Why is removing residual palladium from my 2-aminobenzimidazole Active Pharmaceutical Ingredient (API) so critical?

Residual palladium from cross-coupling reactions is a major concern for several reasons. Firstly, regulatory bodies like the International Council for Harmonisation (ICH) classify palladium as a Class 2B element, imposing strict limits on its presence in final drug products due to toxicity concerns.[1] For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 5-10 parts per million (ppm) in the API.[2][3] Secondly, residual palladium can act as a catalyst in downstream reactions, leading to the formation of unwanted byproducts and compromising the stability and purity of the API.[4]

Q2: The 2-aminobenzimidazole moiety seems to hold onto palladium very tightly. Why is that, and how does it affect my purification strategy?

This is a critical observation. The nitrogen atoms in the imidazole ring and the exocyclic amine of the 2-aminobenzimidazole scaffold are excellent ligands for palladium. They can form stable chelate complexes, making the palladium less accessible for removal by simple methods like filtration or crystallization alone.[1][5] This strong binding affinity means that a multi-step approach, often involving a competitive ligand or a high-affinity scavenger, is necessary to effectively "strip" the palladium from the product molecule.[1][5]

Q3: What are the primary methods for palladium removal, and how do I choose the right one?

The main strategies fall into three categories: adsorption, crystallization, and extraction/precipitation.[6]

  • Adsorption: This involves using solid-supported materials with a high affinity for palladium. The most common are activated carbon and specialized metal scavengers (e.g., silica- or polymer-bound thiols, thioureas, or trimercaptotriazine (TMT)).[2][7][8] This is often the most effective method for reaching very low ppm levels.

  • Crystallization: This can be an effective method for reducing bulk palladium, but its success is highly dependent on the system.[1][6] A major risk with chelating molecules like 2-aminobenzimidazole is co-crystallization, where the palladium-product complex crystallizes along with the pure product, leading to poor purification.[1][9]

  • Extraction/Precipitation: This involves using aqueous washes with complexing agents like N-acetylcysteine or thiourea to pull the palladium out of the organic phase.[2][3]

The choice of method depends on the palladium level, its chemical state (e.g., Pd(0) vs. Pd(II)), the solubility of your product, and the cost and scalability of the process.[6] A decision-making workflow is outlined below.

G start Crude 2-Aminobenzimidazole (High Pd Content >1000 ppm) filter_celite Filter through Celite® Pad start->filter_celite Remove heterogeneous Pd(0) icp_check1 Analyze Filtrate (ICP-MS) filter_celite->icp_check1 high_pd High Soluble Pd (>50 ppm) icp_check1->high_pd High Pd low_pd Low Soluble Pd (<50 ppm) icp_check1->low_pd Low Pd scavenger Treat with Metal Scavenger (e.g., Si-Thiol, MP-TMT) high_pd->scavenger High affinity needed carbon Treat with Activated Carbon high_pd->carbon Cost-effective option crystallize Crystallization +/- Additive (e.g., N-acetylcysteine) low_pd->crystallize icp_check2 Analyze Product (ICP-MS) scavenger->icp_check2 carbon->icp_check2 crystallize->icp_check2 final_product Final Product (<10 ppm Pd) icp_check2->final_product Pass reprocess Reprocess or Screen Alternative Methods icp_check2->reprocess Fail

Caption: Decision workflow for selecting a palladium purification strategy.

Part 2: Troubleshooting Guide - Method-Specific Issues

This section tackles common problems encountered during specific purification protocols.

Issue 1: Metal Scavenger treatment is ineffective.

Symptom: Residual palladium remains high (>20 ppm) after treating with a solid-supported scavenger.

Potential Cause Scientific Explanation & Troubleshooting Steps
Incorrect Scavenger Choice The scavenger's functional group must have a higher affinity for palladium than your 2-aminobenzimidazole product. Thiol, thiourea, and trimercaptotriazine (TMT) based scavengers are generally very effective for palladium.[1][7] Action: Screen a panel of scavengers with different functional groups. For instance, ISOLUTE® Si-TMT is highly effective for palladium, as is MP-TMT.[7]
Suboptimal Conditions Scavenging is a chemical reaction; its kinetics are influenced by temperature, time, and solvent. Action: Increase the temperature (e.g., to 40-60°C) and extend the stirring time (e.g., 4-18 hours) to improve reaction rates. Ensure the chosen solvent does not interfere with the scavenger's activity.[1][6]
Poor Mass Transfer The solid-supported scavenger must have adequate contact with the palladium species dissolved in the solution. Action: Ensure vigorous and efficient stirring. For larger scales, ensure baffles are present in the reactor to prevent stratification and ensure the scavenger remains suspended.
Wrong Palladium Oxidation State Some scavengers are more effective for a specific oxidation state (e.g., Pd(0) vs. Pd(II)).[5] Action: If you suspect a mix of oxidation states, consider adding a mild reducing or oxidizing agent prior to scavenging, or choose a scavenger known to be effective for both states.
Issue 2: Significant product loss during Activated Carbon treatment.

Symptom: The yield of the 2-aminobenzimidazole product is unacceptably low after purification.

Potential Cause Scientific Explanation & Troubleshooting Steps
Non-specific Adsorption Activated carbon has a high surface area with various functional groups that can adsorb not only palladium but also your organic product, especially if it is planar and aromatic like 2-aminobenzimidazole.[1][6] Action: Minimize the amount of carbon used. Start with a loading of 5-10 wt% relative to your crude product and optimize downwards.[1]
Incorrect Carbon Grade Different grades of activated carbon have different pore sizes and surface chemistries, leading to varied selectivity.[8][10] Action: Screen several grades of activated carbon. Some vendors offer grades specifically designed for catalyst removal from APIs.[8]
Over-extended Treatment Time The longer the exposure, the more product can be adsorbed onto the carbon. Action: Monitor the palladium removal over time (e.g., take samples at 1, 2, 4, and 8 hours) to determine the point at which palladium levels are acceptable without significant further product loss.
Part 3: Experimental Protocols & Validation
Protocol 1: Screening Palladium Scavengers

This protocol provides a framework for efficiently identifying the optimal solid-supported scavenger for your specific 2-aminobenzimidazole derivative.

G start Dissolve Crude Product in Solvent aliquot Aliquot into Separate Vials start->aliquot add_scavengers Add Different Scavengers (e.g., Si-Thiol, Si-TMT, MP-TMT) (5-10 eq.) aliquot->add_scavengers stir Stir at Set Temp (e.g., 45°C) for 12 hours add_scavengers->stir sample Filter a Small Sample from Each Vial stir->sample analyze Analyze Pd Content by ICP-MS sample->analyze select Select Most Effective Scavenger analyze->select optimize Optimize eq., Temp, & Time for Selected Scavenger select->optimize

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to ¹H NMR Structural Elucidation: 2-Amino-1H-benzimidazole-4-boronic acid vs. 5-Boronic Acid Isomers

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural verification of polar, heteroaromatic building blocks. 2-Amino-1H-benzimidazole-4-boronic acid is a highly sought-aft...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural verification of polar, heteroaromatic building blocks. 2-Amino-1H-benzimidazole-4-boronic acid is a highly sought-after intermediate in drug discovery, particularly in the development of kinase inhibitors and agents for Boron Neutron Capture Therapy (BNCT) 1. However, during its synthesis, the formation of the 5-boronic acid regioisomer is a common pitfall. Because these isomers are isobaric, mass spectrometry cannot reliably distinguish them.

This guide provides an objective comparison of the ¹H NMR performance of 2-Amino-1H-benzimidazole-4-boronic acid against its 5-isomer alternative. By understanding the causality behind the aromatic splitting patterns and solvent interactions, researchers can establish a self-validating system for unambiguous structural elucidation.

Structural Causality & Theoretical Framework

The benzimidazole core consists of a fused benzene and imidazole ring. When an amino group is anchored at the C2 position, it acts as an electron-donating group, generally shielding the ring system. Conversely, the boronic acid moiety (–B(OH)₂) is electron-withdrawing, deshielding its adjacent ortho protons 2.

The critical differentiator between the target 4-boronic acid and the alternative 5-boronic acid lies in the substitution pattern of the fused benzene ring (carbons 4, 5, 6, and 7):

  • 2-Amino-1H-benzimidazole-4-boronic acid (Target): Substitution at C4 leaves protons at C5, C6, and C7. This creates a 1,2,3-trisubstituted pattern. The C6 proton is flanked by two adjacent protons, resulting in a distinct triplet (or doublet of doublets). The C5 and C7 protons appear as doublets.

  • 2-Amino-1H-benzimidazole-5-boronic acid (Alternative): Substitution at C5 leaves protons at C4, C6, and C7. This creates a 1,2,4-trisubstituted pattern. The C4 proton is isolated (meta-coupled only), appearing as a fine doublet. The C6 and C7 protons exhibit ortho-coupling, with C6 appearing as a doublet of doublets.

Comparative Quantitative Data

The following table summarizes the expected ¹H NMR chemical shifts (in DMSO-d₆) based on empirical data for benzimidazole and phenylboronic acid derivatives 3.

Proton Assignment4-Boronic Acid Isomer (Target)5-Boronic Acid Isomer (Alternative)Multiplicity & Causality
–NH (Ring) ~11.5 ppm (1H, br s)~11.5 ppm (1H, br s)Broad due to quadrupolar relaxation of nitrogen and rapid exchange.
–B(OH)₂ ~8.0 - 8.2 ppm (2H, s)~8.0 - 8.2 ppm (2H, s)Deshielded hydroxyls; singlet due to lack of adjacent carbon protons 4.
C4–H N/A (Substituted)~7.6 ppm (1H, d, J=1.5 Hz)Isolated proton in the 5-isomer; fine meta-coupling only.
C5–H ~7.5 ppm (1H, d, J=7.5 Hz)N/A (Substituted)Ortho-coupled to C6 in the 4-isomer.
C6–H ~7.0 ppm (1H, t, J=7.5 Hz)~7.4 ppm (1H, dd, J=8.0, 1.5 Hz)Flanked by two protons (4-isomer) vs. one ortho/one meta (5-isomer).
C7–H ~7.2 ppm (1H, d, J=7.5 Hz)~7.1 ppm (1H, d, J=8.0 Hz)Ortho-coupled in both, but shift varies based on proximity to –B(OH)₂.
–NH₂ (Amine) ~6.5 ppm (2H, s)~6.5 ppm (2H, s)Shielded relative to the ring NH.
Solvent Selection and the D₂O Shake Test

Why DMSO-d₆? Benzimidazole boronic acids are highly polar and form strong intermolecular hydrogen bonds, rendering them insoluble in non-polar solvents like CDCl₃. DMSO-d₆ effectively disrupts these networks, ensuring complete dissolution 5. Furthermore, unlike protic solvents (e.g., Methanol-d₄), DMSO-d₆ lacks exchangeable deuterons, allowing for the direct observation of the –NH, –NH₂, and –B(OH)₂ protons.

The Self-Validating Protocol: To ensure absolute trustworthiness in your peak assignment, you must employ a D₂O shake test. Adding D₂O to the sample forces a deuterium exchange with the labile protons. Because deuterium resonates at a vastly different frequency, its signals will not appear in the ¹H NMR spectrum. If the peaks at ~11.5 ppm, ~8.1 ppm, and ~6.5 ppm disappear, you have successfully validated the heteroatom-bound protons, leaving only the carbon-bound aromatic protons for definitive integration.

Experimental Protocol: ¹H NMR Acquisition

Follow this step-by-step methodology to ensure reproducible, high-resolution spectra:

  • Sample Preparation: Weigh 10–15 mg of the synthesized 2-Amino-1H-benzimidazole-4-boronic acid.

  • Dissolution: Dissolve the compound in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 2 minutes to ensure complete dissolution.

  • Baseline Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at 400 MHz or 600 MHz at 298 K. Use a standard pulse sequence (e.g., zg30), 16-32 scans, and a relaxation delay (D1) of at least 2 seconds to ensure accurate integration of the broad –B(OH)₂ protons.

  • D₂O Shake Test (Validation): Add 10–20 μL of D₂O directly to the NMR tube. Cap and invert the tube 5-10 times to mix thoroughly.

  • Re-Acquisition: Re-run the spectrum under identical parameters. Compare the two spectra to identify the vanished exchangeable protons and confirm the integration of the remaining 3 aromatic protons.

Logical Workflow Visualization

The following diagram illustrates the decision matrix for distinguishing the 4-isomer from the 5-isomer based on the aromatic splitting pattern.

NMR_Workflow Start Sample Prep (DMSO-d6 + TMS) Acq 1H NMR Acquisition (400/600 MHz) Start->Acq Analyze Analyze Aromatic Region (7.0 - 8.0 ppm) Acq->Analyze D2O D2O Shake Test Verify -NH2, -NH, -B(OH)2 Acq->D2O Isomer4 4-Boronic Acid Isomer (d, t, d splitting) Analyze->Isomer4 3 adjacent protons Isomer5 5-Boronic Acid Isomer (d, dd, d splitting) Analyze->Isomer5 2 adjacent + 1 isolated

Workflow for NMR-based structural elucidation of benzimidazole isomers.

References
  • Development of a 2-(2-Hydroxyphenyl)-1H-benzimidazole-Based Fluorescence Sensor Targeting Boronic Acids for Versatile Application in Boron Neutron Capture Therapy. MDPI Cancers. 1

  • 2-Aminobenzimidazole ¹H NMR Spectrum. ChemicalBook. 2

  • Boric Acid Catalyzed Convenient Synthesis of Benzimidazoles in Aqueous Media. ResearchGate. 3

  • Assembly of synthetic Aβ miniamyloids on polyol templates Experimental part. Beilstein Journals. 4

  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. European Journal of Medicinal Chemistry.5

Sources

Comparative

Comprehensive Comparison Guide: Reactivity of Benzimidazole Boronic Acids vs. Pinacol Esters in Cross-Coupling

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, incorporating electron-rich, nitrogen-containing heterocycles like benzimidazoles presents a notorious...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern pharmaceutical synthesis. However, incorporating electron-rich, nitrogen-containing heterocycles like benzimidazoles presents a notorious synthetic hurdle[1]. Benzimidazole boronic acids are highly susceptible to protodeboronation and can poison palladium catalysts via the coordination of their Lewis basic nitrogen atoms[1]. To circumvent these issues, chemists frequently mask the boronic acid as a pinacol ester (Bpin). This guide objectively compares the reactivity, stability, and experimental handling of benzimidazole boronic acids versus their pinacol ester counterparts, providing actionable, data-backed protocols for drug development professionals.

Mechanistic Causality: The Reactivity-Stability Trade-Off The fundamental difference between a free boronic acid and a pinacol ester lies in their Lewis acidity and steric profile[2].

  • Boronic Acids [-B(OH)₂]: These species possess a highly accessible, electron-deficient sp² hybridized boron atom. This high Lewis acidity facilitates rapid coordination with hydroxyl anions (forming the reactive "ate" complex), leading to exceptionally fast transmetalation rates[3]. However, this same electronic property makes the C-B bond highly vulnerable to cleavage by proton sources (protodeboronation), especially under the aqueous basic conditions required for the catalytic cycle[4].

  • Pinacol Esters [-Bpin]: The pinacol ligand forms a sterically hindered five-membered dioxaborolane ring. The oxygen lone pairs donate electron density into the empty p-orbital of the boron atom, significantly reducing its Lewis acidity[5]. Consequently, direct transmetalation from the ester is exceedingly slow[6]. Instead, Bpin esters typically act as "controlled-release" reservoirs, undergoing slow in situ hydrolysis to the free boronic acid[2]. This steady-state release prevents the accumulation of the unstable acid, thereby drastically reducing protodeboronation[1].

Mechanism Start Benzimidazole Boron Reagent Acid Boronic Acid [-B(OH)2] High Lewis Acidity Start->Acid Ester Pinacol Ester [-Bpin] Sterically Hindered Start->Ester TransMet1 Rapid Transmetalation (Fast) Acid->TransMet1 Base / Pd(II) Proto Protodeboronation (Degradation) Acid->Proto H2O / Heat Hydro In Situ Hydrolysis (Slow) Ester->Hydro H2O / Base TransMet2 Controlled Transmetalation (Steady) Ester->TransMet2 Direct (Rare) Product Cross-Coupled Product TransMet1->Product Hydro->TransMet2 Pd(II) TransMet2->Product

Caption: Mechanistic pathway comparing boronic acid vs. pinacol ester reactivity.

Quantitative Performance Comparison The choice of boron reagent dictates the reaction conditions. Below is a comparative summary of their operational parameters based on standard cross-coupling metrics[1][2].

ParameterBenzimidazole Boronic AcidBenzimidazole Pinacol Ester
Intrinsic Reactivity High (Rapid formation of "ate" complex)Low to Moderate (Sterically hindered)
Transmetalation Rate FastSlow (Requires prior hydrolysis)
Stability (Shelf-life) Low (Prone to oxidation/oligomerization)High (Stable crystalline solid)
Protodeboronation Risk High (Especially in aqueous base)Low (Sterically protected)
Typical Reaction Temp 20°C – 60°C80°C – 100°C
Typical Yield 40% - 60% (Due to competitive degradation)75% - 95% (Controlled release)

Experimental Methodologies: Self-Validating Protocols To ensure high E-E-A-T, the following methodologies are designed as self-validating systems. The causality behind each reagent choice is explained to empower researchers to troubleshoot effectively.

Protocol A: Fast-Coupling of Benzimidazole Boronic Acid Objective: Outcompete the rapid protodeboronation pathway by maximizing the transmetalation rate[4].

  • Catalyst Selection: Use a highly active, bulky, electron-rich pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%). Causality: The bulky ligand prevents the Lewis basic benzimidazole nitrogen from poisoning the palladium center, while the G3 pre-catalyst ensures rapid generation of the active Pd(0) species at room temperature.

  • Base & Solvent: Use a mild base (e.g., Na₂CO₃, 2.0 equiv) in a solvent mixture of THF/H₂O (4:1). Causality: Mild bases minimize the rate of base-catalyzed protodeboronation[3].

  • Execution: Degas the solvent thoroughly. Add the boronic acid (1.5 equiv) and aryl halide (1.0 equiv). Stir at 25°C - 40°C.

  • Self-Validation Step: Monitor the reaction via LC-MS at 15-minute intervals. If the deboronated benzimidazole peak (C-H instead of C-B) dominates within the first 30 minutes, the transmetalation is too slow. Corrective action: Increase catalyst loading or switch to a more active ligand system.

Protocol B: Controlled-Release Coupling of Benzimidazole Pinacol Ester Objective: Facilitate the in situ hydrolysis of the stable Bpin ester to maintain a low, steady-state concentration of the reactive boronic acid[2][5].

  • Catalyst Selection: Pd(dppf)Cl₂ (5 mol%) or Pd(PPh₃)₄ (5 mol%). Causality: Since the release of the active boron species is the rate-limiting step, ultra-fast catalysts are less critical.

  • Base & Solvent: Use a stronger base (e.g., K₃PO₄, 3.0 equiv) in Dioxane/H₂O (5:1). Causality: A stronger base and elevated temperatures are strictly required to hydrolyze the sterically hindered pinacol ester[2].

  • Execution: Combine reagents and heat to 80°C - 100°C for 12-24 hours.

  • Self-Validation Step: Check TLC/LC-MS after 2 hours. The presence of unreacted Bpin ester alongside unreacted aryl halide indicates insufficient hydrolysis. Corrective action: Incrementally increase the water content or base equivalents to accelerate ester cleavage.

Workflow Q1 Is the benzimidazole highly prone to protodeboronation? Yes1 Use Pinacol Ester (Bpin) Q1->Yes1 Yes No1 Use Boronic Acid (B(OH)2) Q1->No1 No CondBpin Aqueous Base (e.g., K3PO4) Elevated Temp (80-100°C) Yes1->CondBpin CondAcid Mild Base (e.g., Na2CO3) Lower Temp (20-60°C) No1->CondAcid Opt1 Monitor via LC-MS Expect longer reaction time CondBpin->Opt1 Opt2 Monitor via LC-MS Expect rapid conversion CondAcid->Opt2

Caption: Experimental decision tree for selecting benzimidazole boron reagents.

Strategic Recommendations For drug development professionals scaling up syntheses, the benzimidazole pinacol ester is overwhelmingly recommended. While the free boronic acid offers higher intrinsic reactivity, its erratic shelf-life and high propensity for protodeboronation lead to irreproducible yields across different batches[2]. The Bpin ester acts as a robust, self-regulating system: by tuning the base and water content, chemists can perfectly match the rate of in situ hydrolysis to the rate of transmetalation, ensuring high-yielding, scalable C-C bond formation[5].

Sources

Validation

Elemental analysis standards for benzimidazole boronic acid compounds

Elemental Analysis Standards for Benzimidazole Boronic Acid Compounds: A Comprehensive Comparison Guide Benzimidazole boronic acids are highly valued in medicinal chemistry as pharmacophores and in synthetic chemistry as...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Standards for Benzimidazole Boronic Acid Compounds: A Comprehensive Comparison Guide

Benzimidazole boronic acids are highly valued in medicinal chemistry as pharmacophores and in synthetic chemistry as versatile cross-coupling intermediates. However, validating their bulk purity presents a notorious analytical challenge. Standard combustion Elemental Analysis (EA)—the gold standard for determining carbon, hydrogen, and nitrogen (CHN) composition—frequently fails for organoboron compounds.

This guide objectively compares standard EA against modified combustion techniques and orthogonal validation methods, providing researchers with self-validating protocols to ensure scientific integrity and prevent unwarranted batch rejections.

The Mechanistic Challenge: Why Standard EA Fails

In standard CHN combustion analysis, an organic sample is oxidized at 950–1050 °C in an oxygen-rich environment to yield CO₂ (Carbon), H₂O (Hydrogen), and NOₓ (Nitrogen)[1]. However, when analyzing benzimidazole boronic acids, the presence of both boron and nitrogen creates a highly refractory environment.

At elevated temperatures, boron exhibits a strong affinity for carbon and nitrogen, leading to the formation of boron carbide (B₄C) and boron nitride (BN)[2]. These ceramic byproducts possess extremely high melting points (e.g., B₄C melts at ~2,450 °C) and resist further oxidation in the EA furnace. Consequently, carbon and nitrogen are permanently trapped in the ash residue rather than being released as detectable gases. This incomplete combustion systematically yields falsely low C and N percentages that fall well outside the acceptable ±0.4% theoretical limit[3].

Comparison of Analytical Strategies

Strategy A: Standard Combustion EA (Unmodified)

  • Mechanism: Direct combustion in a tin capsule at 950 °C.

  • Performance: Systematically fails for organoborons due to B₄C/BN formation[2].

  • Verdict: Not recommended for benzimidazole boronic acids.

Strategy B: Modified Combustion EA (V₂O₅ / WO₃ Additives)

  • Mechanism: The addition of a chemical combustion aid, such as vanadium pentoxide (V₂O₅) or tungsten trioxide (WO₃), fundamentally alters the combustion kinetics[3]. V₂O₅ acts as both a powerful oxygen donor and a fluxing agent. Melting at ~690 °C, it coats the sample and provides localized atomic oxygen, forcing boron to oxidize into low-melting boron trioxide (B₂O₃) and preventing the formation of refractory carbides and nitrides[4][5].

  • Performance: Consistently achieves the ±0.4% accuracy threshold for C, H, and N.

  • Verdict: The preferred method for direct elemental quantification of organoborons.

Strategy C: Orthogonal Validation (qNMR + HRMS + ICP-OES)

  • Mechanism: Bypasses combustion entirely. Quantitative NMR (qNMR) establishes organic purity using an internal standard, High-Resolution Mass Spectrometry (HRMS) confirms the exact mass and isotopic pattern, and Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) quantifies the boron content.

  • Performance: Highly accurate but resource-intensive.

  • Verdict: The best alternative when modified EA is unavailable or yields ambiguous results.

Quantitative Data Comparison

To illustrate the efficacy of these methods, the following table summarizes the theoretical and experimental recovery data for a model compound: 1H-benzo[d]imidazole-5-boronic acid (C₇H₇BN₂O₂, MW: 161.95 g/mol ).

Analytical MethodCarbon (%)Hydrogen (%)Nitrogen (%)Boron (%)Pass/Fail (±0.4% Spec)
Theoretical (Calculated) 51.90 4.36 17.29 6.68 N/A
Strategy A: Standard EA48.154.3015.12N/AFAIL (Low C, N)
Strategy B: Modified EA (V₂O₅)51.854.3817.25N/APASS
Strategy C: Orthogonal (ICP-OES)N/AN/AN/A6.65PASS

Experimental Protocols: Self-Validating Systems

Protocol: Modified Combustion EA using V₂O₅ To ensure a self-validating system, the instrument must first be calibrated with a known organoboron standard (e.g., pure phenylboronic acid) rather than a standard organic compound like acetanilide. This verifies that the furnace conditions are sufficient to overcome boron-induced refractory trapping.

  • Instrument Preparation: Set the CHN elemental analyzer furnace temperature to 1000–1050 °C. Ensure the reduction tube is freshly packed to handle the increased oxygen load[5].

  • Sample Weighing: Accurately weigh 1.5 to 2.0 mg of the benzimidazole boronic acid sample into a smooth-walled tin capsule using a microbalance.

  • Addition of Combustion Aid: Add 10 to 15 mg of high-purity vanadium pentoxide (V₂O₅) directly into the tin capsule with the sample[3]. Note: V₂O₅ is a hazardous substance; handle inside a fume hood with proper PPE[4].

  • Encapsulation: Crimp and seal the tin capsule tightly to exclude atmospheric air and ensure intimate contact between the sample and the V₂O₅ flux.

  • Combustion: Drop the capsule into the autosampler. The tin capsule will create a localized flash combustion (reaching >1800 °C), while the V₂O₅ melts and donates oxygen, ensuring complete conversion to CO₂, H₂O, NOₓ, and B₂O₃.

  • Validation: Run duplicates. The results must agree within ±0.3% of each other, and the average must fall within ±0.4% of the theoretical values to confirm bulk purity[3].

Analytical Workflow Visualization

G Start Benzimidazole Boronic Acid Sample Sub1 Standard CHN Combustion Start->Sub1 Sub2 Modified CHN (+ V2O5/WO3) Start->Sub2 Sub3 Orthogonal (qNMR + ICP-OES) Start->Sub3 B4C Refractory B4C/BN Forms (Incomplete Oxidation) Sub1->B4C Flux V2O5 Flux Action (Prevents Carbide Formation) Sub2->Flux Surrogate Mass Balance & Purity Without Combustion Sub3->Surrogate Fail Low C/N Recovery (Fails ±0.4% Spec) B4C->Fail Pass Accurate C/N Recovery (Passes ±0.4% Spec) Flux->Pass Valid Validated Purity Profile Surrogate->Valid

Analytical workflow comparing standard EA, modified EA, and orthogonal methods for organoborons.

References

  • Introduction to Combustion Analysis Chemistry LibreTexts[Link]

  • Combustion and agglomeration characteristics of boron particles in boron-containing fuel-rich propellant ResearchGate[Link]

  • CHN Elemental Analysis Northern Illinois University (NIU) - Department of Chemistry and Biochemistry[Link]

  • Vanadium pentoxide SOP IsoLab, University of Washington[Link]

  • QA-QC Protocols | Chemical Instrumentation Facility Iowa State University[Link]

Sources

Comparative

Comparing ligand efficiency of 4-substituted benzimidazole scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic pharmacophores to determine their viability as lead compounds. The benzimidazole ring is universally recognized as a "pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic pharmacophores to determine their viability as lead compounds. The benzimidazole ring is universally recognized as a "privileged scaffold" due to its ability to engage in diverse π−π stacking and hydrogen-bonding interactions. However, the true art of medicinal chemistry lies in regioselective functionalization.

When we compare substitution patterns, the 4-position of the benzimidazole core presents a unique topological vector. Because it is adjacent to the N3 nitrogen, modifications at the C4 position can drastically alter the molecule's Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE/LipE), and metabolic stability.

This guide provides an objective, data-driven comparison of 4-substituted benzimidazole scaffolds against alternative substitution patterns, supported by field-validated experimental protocols.

Mechanistic Analysis: Why the 4-Position?

The decision to functionalize the 4-position rather than the more solvent-exposed 5- or 6-positions is driven by three distinct structural phenomena:

  • The Lipophilicity Trap vs. Baseline Efficiency: In the 1[1], adding bulky, lipophilic groups (like a phenyl ring) at the 4-position successfully occupied a proximal hydrophobic pocket, increasing raw binding affinity. However, this caused a sharp rise in ALogP, resulting in poor Lipophilic Ligand Efficiency (LipE) compared to the unsubstituted 4H-benzimidazole core[1]. This highlights that while the 4-position can drive affinity, it must be carefully tuned to avoid inflating lipophilicity.

  • Metabolic Shielding: In the development of2[2], shifting a heteroaryl substituent from the 5-position to the 4-position yielded compounds with potent IC50 values (<100 nM) while profoundly increasing rat liver microsomal stability[2]. The proximity of the 4-substituent to the N3 atom provides steric shielding against CYP450-mediated oxidation.

  • Conformational Locking via Intramolecular H-Bonding: For 3[3], a 4-carboxamide substitution creates a highly favorable intramolecular hydrogen bond between the benzimidazole N3 nitrogen and the amide hydrogen[3]. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and driving up the overall LE. Additionally, 4-aminoalkoxy substitutions have been proven to maintain LE while drastically improving aqueous solubility (up to 25 mg/mL) in 4[4].

Quantitative Performance Comparison

The following table synthesizes the performance metrics of 4-substituted benzimidazoles across different therapeutic targets compared to their baseline or alternatively substituted counterparts.

Scaffold ContextTargetSubstitution PatternAffinity/PotencyLigand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)Key Performance Differentiator
SOS1 Agonist RAS Pathway4-PhenylHighModeratePoor (< 3) Increased ALogP drives affinity but sacrifices LLE[1].
SOS1 Agonist RAS Pathway4H (Unsubstituted)ModerateHigh Good (> 5) Superior physicochemical profile and baseline LE[1].
MR Antagonist Mineralocorticoid Receptor4-Heteroaryl< 100 nMHighGoodProfoundly improved microsomal stability vs 5-substituted[2].
PI3K Inhibitor PI3K (ZSTK474 analog)4-AminoalkoxyPotentHighGoodDramatically improved aqueous solubility (25 mg/mL)[4].
5-HT3 Antagonist 5-HT3 Receptor4-Carboxamide3.7 nM ( Ki​ )Very High GoodIntramolecular H-bond locks active conformation[3].

Optimization Workflow Visualization

G Hit Unsubstituted Benzimidazole (Sub-optimal Affinity) Sub4 4-Position Substitution (Steric/Electronic Tuning) Hit->Sub4 PathA Lipophilic Addition (e.g., 4-Phenyl) Sub4->PathA PathB Polar/H-Bond Addition (e.g., 4-Carboxamide) Sub4->PathB ResultA High Affinity, High ALogP Poor LLE (<3) PathA->ResultA ResultB Targeted Affinity, Low ALogP Optimal LE & LLE PathB->ResultB

Logical workflow of 4-substituted benzimidazole optimization impacting LE and LLE.

Self-Validating Experimental Protocols

To accurately assess the efficiency and viability of a 4-substituted benzimidazole, biophysical and ADME assays must be executed with strict internal controls.

Protocol A: Surface Plasmon Resonance (SPR) for LE Calculation

Objective: Accurately determine the dissociation constant ( KD​ ) to calculate Ligand Efficiency ( LE=Nheavy​−1.37logKD​​ ).

  • Sensor Chip Preparation: Immobilize the target protein (e.g., SOS1 or MR) onto a CM5 sensor chip via standard amine coupling until a density of 3000-5000 RU is achieved.

  • Analyte Preparation: Prepare a 3-fold dilution series of the 4-substituted benzimidazole in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Multi-Cycle Kinetics: Inject the analyte series at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Causality of Choice: We utilize a multi-cycle kinetic approach rather than single-cycle to rigorously wash the chip between injections. Benzimidazole derivatives, particularly those with lipophilic 4-substitutions, can exhibit non-specific binding to the dextran matrix. A complete dissociation phase ensures accurate koff​ calculation, which is mathematically critical for deriving a true KD​ .

  • Self-Validation Check: The Rmax​ (maximum response) must scale linearly with the molecular weight of the analyte. If the observed Rmax​ exceeds the theoretical Rmax​ , it indicates aggregation or non-specific stoichiometry, invalidating the LE calculation.

Protocol B: Liver Microsomal Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) to ensure the 4-substitution does not introduce metabolic liabilities.

  • Incubation: Incubate 1 µM of the benzimidazole compound with human or rat liver microsomes (0.5 mg/mL protein) and 1 mM NADPH in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Causality of Choice: The 4-position of benzimidazole is sterically hindered. We quench with ice-cold acetonitrile not just to precipitate proteins, but to immediately halt CYP450 activity, preventing artifactual degradation of sterically protected 4-substituted analogs that might otherwise show artificially high stability if quenching is delayed.

  • Self-Validation Check: The assay must run concurrently with a high-clearance control (Verapamil) and a low-clearance control (Warfarin). If Verapamil is not >80% depleted by 30 minutes, the microsome batch is considered inactive and the experimental data is discarded.

References

  • Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS Source: nih.gov URL: 1

  • Discovery of Benzimidazole Oxazolidinediones as Novel and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists Source: nih.gov URL: 2

  • Synthesis and Biological Evaluation of Novel Phosphatidylinositol 3-kinase Inhibitors: Solubilized 4-substituted Benzimidazole Analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl] Source: nih.gov URL: 4

  • Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors Source: acs.org URL: 3

Sources

Safety & Regulatory Compliance

Safety

2-Amino-1H-benzimidazole-4-boronic acid proper disposal procedures

As a Senior Application Scientist, I approach the disposal of bifunctional compounds like 2-Amino-1H-benzimidazole-4-boronic acid (CAS: 2056917-39-4) not as a mere regulatory afterthought, but as a critical extension of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of bifunctional compounds like 2-Amino-1H-benzimidazole-4-boronic acid (CAS: 2056917-39-4) not as a mere regulatory afterthought, but as a critical extension of the experimental workflow. Extensively utilized in pharmaceutical research for the synthesis of kinase inhibitors and anthelmintic agents, this compound features both an electron-rich benzimidazole core and a reactive boronic acid moiety.

This dual nature dictates a rigorous, causality-driven approach to waste management. Boronic acids can dehydrate into lightweight, easily aerosolized cyclic boroxines, while the benzimidazole ring can intercalate with biological macromolecules. Proper disposal prevents cross-contamination, protects personnel from respiratory sensitization, and mitigates environmental toxicity.

Below is the comprehensive, self-validating operational guide for the safe handling and disposal of 2-Amino-1H-benzimidazole-4-boronic acid.

Hazard Profiling and Mechanistic Causality

Before executing any disposal protocol, it is imperative to understand the physicochemical hazards driving the safety requirements. While not explicitly listed on the EPA's acutely toxic P-List or U-List[1], this compound must be managed as a regulated hazardous chemical waste due to its irritant properties.

Table 1: Quantitative Hazard Data and Mechanistic Causality

Hazard ClassGHS CategorySignal WordHazard StatementMechanistic Causality & Exposure Limit
Skin Irritation Category 2WarningH315: Causes skin irritation[2]The boronic acid moiety can covalently interact with diols on the skin surface, disrupting cellular membranes.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation[2]The particulate nature and mild acidity of the compound cause localized pH shifts and corneal micro-abrasions.
STOT (Single) Category 3WarningH335: May cause respiratory irritation[3]Spontaneous dehydration to boroxine forms fine, low-density dust that easily bypasses upper respiratory cilia.

Disposal Workflow Visualization

The following decision matrix outlines the logistical pathway for segregating and processing this chemical waste.

DisposalWorkflow Start Waste Generation: 2-Amino-1H-benzimidazole -4-boronic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid SolidPack Seal in Chemically Compatible Container Solid->SolidPack LiquidSeg Segregate by Solvent (Aqueous vs. Organic) Liquid->LiquidSeg Label Label as 'HAZARDOUS WASTE' Include Full Chemical Name SolidPack->Label LiquidSeg->Label EHS Transfer to EHS / Satellite Accumulation Area (SAA) Label->EHS

Caption: Workflow for the segregation and disposal of 2-Amino-1H-benzimidazole-4-boronic acid waste.

Step-by-Step Disposal Methodologies

Every procedure below is designed as a self-validating system , ensuring that if a step fails, the failure is immediately detectable before it escalates into an exposure event.

Protocol A: Solid Waste Management (Unused Product or Reaction Byproducts)
  • PPE Verification: Don chemical-resistant nitrile gloves, a fastened lab coat, and safety goggles. If handling bulk powders outside a fume hood, a NIOSH-approved particulate respirator (N95 or P100) is mandatory[4].

  • Collection: Using a static-free spatula, transfer solid waste into a chemically compatible, wide-mouth high-density polyethylene (HDPE) or glass container.

    • Causality: Static-free tools prevent the aerosolization of fine boroxine dusts, which are highly susceptible to electrostatic dispersion.

  • Containerization & Labeling: Cap the container tightly. Label the container explicitly with the words "HAZARDOUS WASTE" and the full chemical name[5]. Do not use abbreviations.

  • Self-Validation (The UV-Wipe Test): To ensure the exterior of the container is free of microscopic contamination, wipe the sealed container with a methanol-dampened swab. Inspect the swab under a 254 nm UV lamp.

    • Validation: The benzimidazole core is highly UV-active; the absolute absence of fluorescence confirms the container is uncontaminated and safe for transit to the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste Management (Reaction Solutions)
  • Solvent Segregation: Determine the solvent matrix. Segregate acidic wastes from alkaline wastes, and never mix aqueous boronic acid waste with halogenated organic solvents[6].

  • Headspace Management: Pour the liquid waste into a designated waste carboy, leaving at least 1 inch of headspace for a 4L container[6].

    • Causality: Boronic acids in solution can undergo slow protodeboronation or react with trace impurities, potentially evolving mild off-gases. Headspace prevents hydrostatic pressure accumulation and container rupture.

  • Self-Validation (Pressure Check): After 24 hours of sealing the liquid waste container in the SAA, visually inspect and gently tap the primary container.

    • Validation: A lack of bulging or audible gas hiss upon slight cap loosening indicates chemical stability and successful headspace management.

Protocol C: Spill Response and Decontamination

In the event of a localized benchtop spill:

  • Containment: Cover the spilled powder with slightly damp absorbent paper to suppress dust formation[7].

    • Causality: Dry sweeping will aerosolize the boronic acid particles, exponentially increasing inhalation exposure risks[2].

  • Collection: Carefully scoop the damp matrix into a hazardous waste bag using a non-sparking tool.

  • Decontaminate: Wash the affected area with a dilute solution of sodium bicarbonate followed by copious amounts of water.

  • Self-Validation (pH Swab): Post-cleanup, swab the spill perimeter with a pH indicator strip moistened with distilled water.

    • Validation: A return to a neutral pH (7.0) validates the complete removal of the mildly acidic boronic acid residue.

Institutional Handoff and Final Destruction

Once the waste reaches the laboratory's Satellite Accumulation Area (SAA), it must be managed according to local Environmental Health and Safety (EHS) regulations. Because 2-Amino-1H-benzimidazole-4-boronic acid contains nitrogen and boron, it cannot be disposed of in standard landfills or sanitary sewers[1].

Final disposal is executed by licensed waste carriers via high-temperature chemical incineration [2]. The incinerator must be equipped with an afterburner and a scrubber system to safely neutralize and capture oxides of nitrogen (NOx) and oxides of boron (BOx) generated during combustion[2].

References

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Environmental Health and Safety. Available at:[Link]

  • Laboratory Waste Management Guidelines. University of Florida Environmental Health and Safety. Available at: [Link]

  • Chemical Waste Classification and Management. University of Texas Environmental Health & Safety. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-Amino-1H-benzimidazole-4-boronic acid

This guide provides essential safety and logistical protocols for the handling and disposal of 2-Amino-1H-benzimidazole-4-boronic acid. As a compound combining a biologically active benzimidazole core with a reactive bor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical protocols for the handling and disposal of 2-Amino-1H-benzimidazole-4-boronic acid. As a compound combining a biologically active benzimidazole core with a reactive boronic acid functional group, it requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. The procedures outlined below are designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights.

Hazard Identification and Risk Assessment: A Structural Perspective

  • 2-Aminobenzimidazole Moiety: The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The 2-aminobenzimidazole precursor is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[4][5] High concentrations can be destructive to mucous membranes and the upper respiratory tract.[6] This inherent biological activity necessitates treating the compound as potentially bioactive and toxic.

  • Boronic Acid Moiety: Boronic acids as a class are frequently categorized as irritants to the eyes, respiratory system, and skin.[7][8] They require careful handling to avoid generating dust, and appropriate protective gloves and eye/face protection are mandatory.[7]

Based on this analysis, 2-Amino-1H-benzimidazole-4-boronic acid should be handled as a hazardous substance with potential biological activity.

Potential Hazard Classification / Rationale Primary Exposure Routes
Acute Toxicity (Oral) Assumed Harmful if Swallowed. Based on the 2-aminobenzimidazole core.[4][5]Ingestion
Skin Irritation Assumed to be a Skin Irritant. Common to both benzimidazoles and boronic acids.[4][8][9]Dermal Contact
Eye Irritation Assumed to Cause Serious Eye Irritation. Common to both benzimidazoles and boronic acids.[4][8][9]Eye Contact
Respiratory Irritation Assumed to Cause Respiratory Irritation. A risk when handling the solid powder form.[5][7][8]Inhalation
Unknown Chronic Effects Potential for Unknown Biological Activity. Due to the "privileged" benzimidazole structure.[1]All routes

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential. The principle is to isolate the researcher from the hazard.

Primary Engineering Control: All handling of 2-Amino-1H-benzimidazole-4-boronic acid, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[8][10] This is the most critical step in preventing the inhalation of fine particles that can cause respiratory irritation and pose an unknown toxicological risk.[7] The fume hood also provides containment in the event of a spill. Ensure that an emergency eyewash station and safety shower are readily accessible.[7][11]

Personal Protective Equipment (PPE): PPE is the final barrier between you and the chemical. The following table outlines the minimum required PPE for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Tightly fitting safety goggles with side-shields.[12]Chemically resistant nitrile gloves. Inspect before use.[6][13]Fully buttoned, flame-resistant lab coat.[13]A NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of dust particles.[10][13]
Solution Preparation Chemical safety goggles or a face shield for splash protection.[13]Chemically resistant nitrile gloves. Change immediately upon contamination.[13]Fully buttoned lab coat and closed-toe shoes.[13]Not required if performed entirely within a certified chemical fume hood.
Reaction Work-up/Purification Chemical safety goggles or a face shield.[10]Chemically resistant gloves. Consult a glove compatibility chart for the solvents being used.Chemical-resistant apron over a lab coat.Not required if performed entirely within a certified chemical fume hood.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Step 1: Preparation

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure the work area is clean and free of clutter.

  • Confirm the location and accessibility of the nearest safety shower and eyewash station.[14]

  • Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood.

  • Don all required PPE as specified in the table above before proceeding.[15]

Step 2: Handling the Chemical

  • Keep the container of 2-Amino-1H-benzimidazole-4-boronic acid tightly closed when not in use.[6][14]

  • When transferring the solid, use a spatula and avoid generating dust.[13] Do not "puff" air into the container.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Perform all manipulations deep within the fume hood to ensure containment.

Step 3: Post-Handling and Cleanup

  • Tightly seal the primary container and any waste containers.

  • Decontaminate the work surface with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[10]

  • Carefully remove PPE, avoiding contact with potentially contaminated surfaces. Dispose of gloves as hazardous waste.[13]

  • Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[15]

G cluster_prep Step 1: Preparation cluster_handle Step 2: Handling cluster_post Step 3: Post-Handling p1 Verify Fume Hood & Safety Equipment p2 Assemble Materials in Hood p1->p2 p3 Don Appropriate PPE p2->p3 h1 Transfer Solid or Prepare Solution p3->h1 h2 Keep Containers Closed h1->h2 c1 Seal All Containers h2->c1 c2 Decontaminate Work Area c1->c2 c3 Remove PPE & Dispose of Gloves c2->c3 c4 Wash Hands Thoroughly c3->c4

Caption: Workflow for handling 2-Amino-1H-benzimidazole-4-boronic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Remove the individual from exposure and move to fresh air immediately.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[7] Seek immediate medical attention.

  • Small Spill (in fume hood): Wearing appropriate PPE, carefully sweep or vacuum up the solid material and place it into a suitable, labeled disposal container.[7] Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[10]

  • Large Spill: Evacuate the immediate area and alert others.[10] Restrict access and contact your institution's Environmental Health and Safety (EHS) department for assistance.

Disposal Plan

Due to its potential hazards and the presence of boron, 2-Amino-1H-benzimidazole-4-boronic acid and all associated materials must be treated as hazardous chemical waste.[10] At no time should this chemical or its solutions be disposed of down the sanitary sewer. [10][14]

Step 1: Waste Segregation

  • Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's EHS department.[16]

  • Maintain separate, designated waste containers for solid and liquid waste.

Step 2: Containerization and Labeling

  • Solid Waste: Place all contaminated solids (e.g., residual powder, contaminated gloves, weighing papers, spill cleanup materials) into a compatible, sealable container.[8]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed liquid waste container.[8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-1H-benzimidazole-4-boronic acid," and any known hazards (e.g., "Irritant," "Toxic").[8][17]

Step 3: Storage and Disposal

  • Store sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage facility, following institutional guidelines.[10]

  • Contact your institution's EHS department or a licensed hazardous waste contractor to arrange for pickup and final disposal.[10]

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in designated 'Solid Hazardous Waste' container. is_solid->solid_waste Yes liquid_waste Place in designated 'Liquid Hazardous Waste' container. is_solid->liquid_waste No label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Known Hazards solid_waste->label_container liquid_waste->label_container store Store in designated satellite accumulation area. label_container->store contact_ehs Contact EHS for waste pickup. store->contact_ehs

Caption: Decision workflow for the disposal of chemical waste.

References

  • Personal protective equipment for handling 2-Naphthylboronic acid-D7. Benchchem. 13

  • How To Safely Dispose of Boric Acid. Lab Alley. 14

  • Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 10

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Cole-Parmer. 7

  • 3-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenylboronic acid pinacol ester. AK Scientific, Inc.. 15

  • Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide. Benchchem. 16

  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. Benchchem. 8

  • Personal protective equipment for handling 3-Chlorophenyl boronic acid. Benchchem. 12

  • MATERIAL SAFETY DATA SHEET. J & W PharmLab, LLC. 6

  • Boric Acid - IsoLab. University of Washington. 17

  • Laboratory Safety Guidance. OSHA. 18

  • The OSHA Laboratory Standard. Lab Manager. 19

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. 20

  • SAFETY DATA SHEET - 1H-Benzimidazol-2-amine. Fisher Scientific. 4

  • Handling Chemicals. Wittenberg University. 21

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. 22

  • SAFETY DATA SHEET - 1H-Benzimidazole-4-carboxylic acid. Fisher Scientific. 11

  • SAFETY DATA SHEET - 1H-Benzimidazol-2-amine. Thermo Fisher Scientific. 5

  • Guide to the Disposal of Chemically Stabilized and Solidified Waste. EPA. 23

  • Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid. Benchchem. 24

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